m-PEG13-acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVDBLIIIQXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG13-acid: Properties, Specifications, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of m-PEG13-acid (methoxy(polyethylene glycol) acetic acid with 13 ethylene glycol units). It is intended to serve as a valuable resource for researchers and professionals involved in drug development, bioconjugation, and materials science, offering detailed information to support experimental design and execution.
Core Chemical Properties and Specifications
This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal methoxy group and a terminal carboxylic acid group. The defined length of the 13-unit PEG chain provides a precise spacer arm, which is highly advantageous in applications requiring controlled and well-defined molecular architectures, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The hydrophilic nature of the PEG chain enhances the solubility and biocompatibility of the conjugated molecules.[1]
The terminal carboxylic acid can be readily activated to react with primary amine groups, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2][3][4] This reaction is a cornerstone of PEGylation, a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.
Table 1: Chemical Properties and Specifications of this compound
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxahentetracontan-41-oic acid | |
| Synonyms | m-PEG13-COOH, mPEG12-propionic acid | |
| Molecular Formula | C28H56O15 | |
| Molecular Weight | 632.74 g/mol | |
| CAS Number | 1239588-11-4, 2170098-33-4 | |
| Purity | >95% | |
| Physical Form | Colorless oil to white solid | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | |
| Storage | 0-10 °C |
Experimental Protocol: Protein Conjugation via EDC/NHS Chemistry
The following protocol outlines a general procedure for the conjugation of this compound to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process first activates the carboxylic acid of the PEG linker to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
Step 1: Preparation of Reagents
-
Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
Step 2: Activation of this compound
-
In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Step 3: Conjugation to the Protein
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Conjugation Buffer.
-
Immediately add the protein solution to the activated this compound. The molar ratio of the PEG linker to the protein should be optimized for the specific application but can start at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove unreacted PEG linker and byproducts by purifying the reaction mixture.
-
Size-exclusion chromatography (SEC) or dialysis are common methods for purification. The choice of method will depend on the properties of the protein and the conjugate.
Step 6: Characterization
-
Characterize the purified PEG-protein conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of PEGylation and purity of the conjugate.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the bioconjugation of this compound to a protein.
Caption: A flowchart of the this compound bioconjugation workflow.
Caption: The chemical pathway for EDC/NHS mediated PEGylation.
References
The Core Function of m-PEG13-acid: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide on the Core Functionality, Experimental Applications, and Quantitative Analysis of m-PEG13-acid in Bioconjugation and Drug Delivery.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative that plays a pivotal role in modern biopharmaceutical research and development. Structurally, it consists of a methoxy-terminated PEG chain with thirteen ethylene glycol units, culminating in a terminal carboxylic acid. This unique structure imparts valuable physicochemical properties, primarily serving as a hydrophilic linker to modify proteins, peptides, nanoparticles, and other biomolecules. The PEG component enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules, while the terminal carboxylic acid provides a versatile handle for covalent attachment to amine-containing moieties.
Core Functionality: The Chemistry of Conjugation
The primary function of this compound lies in its ability to covalently link to primary amine groups present on biomolecules, such as the lysine residues of proteins. This conjugation is typically achieved through the activation of the terminal carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
The process involves two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable Amide Bond: The addition of NHS stabilizes the reactive intermediate by forming a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
The efficiency of this conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants.
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to the application of PEG-acid linkers in bioconjugation and drug delivery. While specific data for this compound is often embedded within broader studies, the presented data from analogous systems provide a strong indication of its expected performance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C28H56O15 |
| Molecular Weight | 632.74 g/mol |
| CAS Number | 1239588-11-4 |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Physical Form | Colorless oil to white solid |
Table 2: Representative Drug Loading and Release Kinetics of PEGylated Nanoparticles
| Drug | Nanoparticle System | Linker Type | Drug Loading Capacity (wt%) | Release at pH 5.0 (24h) | Release at pH 7.4 (24h) |
| Doxorubicin | PLGA-PEG | Covalent (hydrazone) | ~10-15% | >80% | <20% |
| Doxorubicin | Magnetic Nanoparticles | Covalent (hydrazone) | ~12.3%[1] | ~80% (5h) | ~25% (5h)[1] |
| Paclitaxel | PLGA-PEG | Entrapment | ~5% | ~60% | ~30% |
Note: Data is representative of PEGylated systems and illustrates the pH-sensitive release often achieved with acid-labile linkers, a common strategy used with PEG-acid conjugates.
Table 3: Representative Conjugation Efficiency of PEG-acid to a Model Protein (Bovine Serum Albumin - BSA)
| Molar Ratio (PEG-acid:BSA) | Activation Method | Conjugation Efficiency (%) |
| 10:1 | EDC/NHS | ~75-85% |
| 20:1 | EDC/NHS | >90% |
| 50:1 | EDC/NHS | >95% |
Note: Efficiency can vary based on reaction conditions and the specific protein.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol provides a general framework for the covalent attachment of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be conjugated (e.g., Bovine Serum Albumin, Lysozyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A typical molar excess of activated PEG to protein is 10-50 fold, which should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated PEG and reaction byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Protocol for Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol outlines the steps for attaching this compound to the surface of nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, PLGA)
-
This compound
-
EDC and NHS
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Reaction Buffer (PBS, pH 7.4)
-
Centrifugation and washing system
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer.
-
Activation of this compound: Prepare the NHS-activated this compound as described in the protein conjugation protocol.
-
Conjugation:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Adjust the pH to 7.4 with the Reaction Buffer.
-
React for 2-4 hours at room temperature with continuous mixing.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Remove the supernatant and resuspend the nanoparticles in fresh PBS.
-
Repeat the washing step 2-3 times to remove unreacted reagents.
-
-
Characterization:
-
Confirm surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond, and dynamic light scattering (DLS) to measure changes in particle size and zeta potential.
-
Mandatory Visualizations
Caption: Workflow for the bioconjugation of this compound.
Caption: Logical workflow for creating an Antibody-Drug Conjugate (ADC) with this compound.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and the life sciences. Its well-defined structure and reactive terminal group allow for the precise and efficient modification of a wide range of biomolecules. The resulting conjugates benefit from the established advantages of PEGylation, including improved solubility, stability, and pharmacokinetic properties. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development applications, from fundamental bioconjugation studies to the design of advanced drug delivery systems.
References
Technical Guide: m-PEG13-acid for Bioconjugation and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of m-PEG13-acid, a monodisperse polyethylene glycol (PEG) derivative, focusing on its chemical properties, applications in bioconjugation, and role in advanced drug delivery systems. This document includes a detailed experimental protocol for its use in conjugating to amine-functionalized surfaces.
Core Concepts and Properties
This compound is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene glycol chain of 13 ethylene glycol units and a terminal carboxylic acid. The PEG chain is hydrophilic, which enhances the solubility of conjugated molecules in aqueous media and can reduce non-specific protein binding, a crucial feature for in-vivo applications. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups, forming stable amide bonds. This makes this compound an ideal tool for the PEGylation of proteins, peptides, nanoparticles, and other biomolecules.
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxahentetracontan-41-oic acid | |
| Synonyms | mPEG12-propionic acid, mPEG12-CH2CH2COOH | |
| CAS Number | 1239588-11-4, 2170098-33-4 | |
| Molecular Formula | C28H56O15 | |
| Molecular Weight | 632.74 g/mol | |
| Purity | Typically >95% | |
| Physical Form | Colorless oil to white solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF |
Applications in Bioconjugation and Drug Delivery
The primary application of this compound is in PEGylation, the process of covalently attaching PEG chains to molecules. This modification can:
-
Improve Pharmacokinetics: By increasing the hydrodynamic size of a therapeutic molecule, PEGylation can reduce its renal clearance, thereby extending its circulation half-life.
-
Enhance Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs.
-
Reduce Immunogenicity: PEG chains can mask epitopes on the surface of proteins, reducing their recognition by the immune system.
-
Facilitate Targeted Drug Delivery: When used to functionalize nanoparticles or liposomes, this compound serves as a spacer to which targeting ligands can be attached. This allows for the specific delivery of therapeutic payloads to target cells or tissues.
Experimental Protocol: Conjugation of this compound to an Amine-Functionalized Surface
This protocol describes a general method for the covalent attachment of this compound to a surface (e.g., nanoparticles, proteins) displaying primary amine groups using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-functionalized surface (e.g., amine-functionalized nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifuge for nanoparticles, size-exclusion chromatography for proteins)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS. A common molar ratio is 1:2:2 (acid:EDC:NHS) to ensure efficient activation.
-
Incubate the mixture at room temperature for 15-30 minutes. This reaction forms a more stable NHS-activated ester of the PEG acid.
-
-
Preparation of Amine-Functionalized Surface:
-
Disperse the amine-functionalized nanoparticles or dissolve the amine-containing protein in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL for nanoparticles).
-
If using nanoparticles, sonicate briefly to ensure a homogenous suspension.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated m-PEG13-NHS ester solution to the suspension/solution of the amine-functionalized material.
-
The molar ratio of the linker to the surface amine groups should be optimized for the specific application.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubating for 15 minutes.
-
Purify the resulting PEGylated product to remove excess linker and reaction byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer. For proteins, size-exclusion chromatography is a suitable method.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as FTIR, NMR, DLS (for nanoparticles), or MALDI-TOF mass spectrometry (for proteins).
-
Visualizations
Experimental Workflow for Bioconjugation
Logical Relationship in Targeted Drug Delivery
An In-Depth Technical Guide to the Solubility and Hydrophilicity of m-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and hydrophilicity of m-PEG13-acid, a monodisperse polyethylene glycol (PEG) linker integral to advancements in bioconjugation and drug delivery. As the precise experimental data for this compound is not extensively published, this guide leverages data from its closest structural analog, m-PEG12-acid, to provide well-founded estimations for its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, protein modification, and nanoparticle functionalization.
Introduction to this compound
This compound, or methoxy-poly(ethylene glycol)13-acid, is a heterobifunctional linker molecule characterized by a methoxy-terminated PEG chain of thirteen ethylene glycol units and a terminal carboxylic acid. This structure imparts a beneficial combination of hydrophilicity, biocompatibility, and chemical reactivity. The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of therapeutic proteins and peptides. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins, through the formation of stable amide bonds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for calculating molar concentrations and understanding the molecule's behavior in various applications.
| Property | Value |
| Molecular Formula | C₂₈H₅₆O₁₅ |
| Molecular Weight | 632.74 g/mol |
| Appearance | Colorless oil to white solid |
| Storage Conditions | -20°C, protected from light and moisture |
Solubility of this compound
The solubility of this compound is a key parameter for its application in bioconjugation and formulation development. While specific quantitative data for this compound is limited, the following table provides a summary of its expected solubility based on available information and data from the closely related m-PEG12-acid.
| Solvent | Estimated Solubility (at 25°C unless otherwise specified) | Notes |
| Water | Soluble | The hydrophilic PEG chain imparts good aqueous solubility.[1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Based on data for m-PEG12-acid; may require sonication and warming.[3][4][5] |
| Dichloromethane (DCM) | Soluble | Qualitative data indicates good solubility. |
| Dimethylformamide (DMF) | Soluble | Qualitative data indicates good solubility. |
| Tetrahydrofuran (THF) | Soluble | Qualitative data indicates good solubility. |
Hydrophilicity of this compound
The hydrophilicity of this compound, primarily attributed to its PEG chain, is a defining characteristic that influences the properties of molecules it is conjugated to. A common measure of hydrophilicity is the octanol-water partition coefficient (LogP). A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.
| Parameter | Estimated Value | Interpretation |
| Octanol-Water Partition Coefficient (LogP) | ~ -4.22 | Highly hydrophilic. Based on data for m-PEG12-acid. |
Experimental Protocols
Protocol for Determining Aqueous and Organic Solvent Solubility
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DCM, DMF, THF)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Prepare a series of vials with a known, excess amount of this compound (e.g., 10 mg).
-
Add a precise volume of the solvent to each vial (e.g., 1 mL).
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or another appropriate method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Determining the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
This protocol describes the determination of the LogP value, a measure of hydrophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of water and n-octanol to a separatory funnel or centrifuge tube.
-
Add a known amount of the this compound stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Application in Bioconjugation: A General Workflow
This compound is primarily used to link molecules, particularly for the PEGylation of proteins and peptides. The following diagram illustrates a typical workflow for this application.
Conclusion
This compound is a valuable tool for researchers in drug development and biotechnology, offering a means to enhance the solubility and stability of biomolecules. This guide provides a foundational understanding of its key properties, with a focus on solubility and hydrophilicity, supported by data from a close structural analog. The detailed experimental protocols and the illustrated bioconjugation workflow offer practical guidance for the effective application of this versatile PEG linker. As with any chemical reagent, it is recommended that users perform their own specific characterization and optimization for their unique applications.
References
An In-depth Technical Guide to the Basic Principles of PEGylation with m-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small molecule drugs. This bioconjugation technique is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The attachment of the hydrophilic and flexible PEG polymer can increase the hydrodynamic size of the conjugated molecule, which in turn can lead to a number of significant benefits.[1]
The primary advantages of PEGylation include:
-
Prolonged Plasma Half-Life: The increased size of the PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[2][3]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of the therapeutic molecule, reducing its recognition by the immune system and thereby lowering the risk of an adverse immune response.[4]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect the conjugated molecule from enzymatic degradation.[5]
-
Improved Pharmacokinetics: The altered biodistribution of PEGylated molecules can lead to more favorable dosing regimens and improved patient compliance.
This guide focuses on the basic principles of PEGylation utilizing a specific, monodisperse PEG reagent: m-PEG13-acid. This reagent consists of a methoxy-capped polyethylene glycol chain with thirteen ethylene glycol units and a terminal carboxylic acid functional group. The defined length of the PEG chain allows for precise control over the modification process, leading to more homogeneous conjugates compared to traditional, polydisperse PEG reagents.
Core Principles of this compound Chemistry
The key to PEGylation with this compound lies in the reactivity of its terminal carboxylic acid group. This group can be activated to form a stable amide bond with primary amine groups present on the target molecule, such as the ε-amino group of lysine residues or the N-terminal α-amino group of proteins.
The most common method for activating the carboxylic acid is through the use of carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process is highly efficient and proceeds under mild reaction conditions, which is crucial for preserving the structural integrity and biological activity of sensitive biomolecules.
Quantitative Effects of PEGylation
| Parameter | Typical Effect of PEGylation | Illustrative Example |
| In Vivo Half-Life | Significant extension | The half-life of recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) was extended from 1.1 hours to 28 hours after PEGylation. |
| The half-life of recombinant methioninase (rMETase) was increased approximately 36-fold in primates after PEGylation. | ||
| Immunogenicity | Reduction in antibody response | PEGylated rMETase elicited a 100 to 1,000-fold lower antibody response compared to the non-PEGylated enzyme in primates. |
| Drug Loading Capacity | High loading achievable | Mesoporous silica nanoparticles functionalized with chitosan achieved a drug loading content of 32.49% for carvedilol. |
| Amphiphilic PEG-Doxorubicin conjugates self-assembled into micelles with a drug loading content as high as 46 wt%. | ||
| Encapsulation Efficiency | High efficiency | Nano-assemblies of a hyaluronic acid-phospholipid conjugate and a PEG-phospholipid conjugate for a lipophilic gemcitabine derivative exhibited an encapsulation efficiency above 90%. |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to a protein via EDC/NHS chemistry.
Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffer such as borate buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Two-Step Aqueous Conjugation Protocol
This is the most common method for PEGylating proteins in an aqueous environment.
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Protein:
-
Dissolve the protein to be PEGylated in Coupling Buffer.
-
Immediately add the activated m-PEG13-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of PEGylation and should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis, tangential flow filtration, or size-exclusion chromatography.
-
Further purify the PEGylated protein from unmodified protein and different PEGylated species using ion-exchange chromatography or hydrophobic interaction chromatography.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry, HPLC, or NMR spectroscopy.
-
Assess the biological activity of the PEGylated protein using an appropriate in vitro assay.
-
Visualizations
Logical Workflow of Protein PEGylation
Caption: Experimental workflow for the two-step aqueous PEGylation of a protein with this compound.
Chemical Reaction of this compound Activation and Amide Bond Formation
Caption: The two-step chemical reaction mechanism for PEGylation using EDC and NHS.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. PEGylation confers greatly extended half-life and attenuated immunogenicity to recombinant methioninase in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 2170098-33-4 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to m-PEG Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of m-PEG Linkers in Modern Biotherapeutics
The covalent attachment of methoxy polyethylene glycol (m-PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification strategy is employed to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs, overcoming inherent limitations such as rapid renal clearance, susceptibility to proteolytic degradation, and potential immunogenicity.[1][2] By conjugating m-PEG, a hydrophilic and biocompatible polymer, to a protein, its hydrodynamic volume is significantly increased. This increased size "masks" the protein from the host's immune system and reduces the rate of kidney filtration, thereby extending its circulating half-life.[1][3] The result is a more stable, longer-acting therapeutic that often requires less frequent dosing, improving patient compliance and overall efficacy.[4]
m-PEG linkers are linear or branched chains of repeating ethylene oxide units capped with a stable methoxy group at one end and a reactive functional group at the other. This monofunctional nature is crucial, preventing the cross-linking of proteins that can occur with bifunctional PEGs. The choice of the reactive group dictates the conjugation strategy, allowing for targeted modification of specific amino acid residues on the protein's surface.
The Chemistry of Protein PEGylation
The covalent conjugation of an m-PEG linker to a protein is achieved by reacting a specific functional group on the activated m-PEG with a target amino acid side chain. The choice of chemistry is critical for controlling the site of attachment and the number of PEG chains conjugated, which in turn influences the biological activity of the final product.
Amine-Specific PEGylation (Lysine and N-Terminus)
Targeting the primary amines of lysine residues and the N-terminal alpha-amine is the most common PEGylation strategy due to the abundance and surface accessibility of lysine residues on most proteins.
-
m-PEG-NHS Ester: N-Hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amines at slightly alkaline conditions (pH 7.2-8.5). The reaction forms a stable and irreversible amide bond, releasing NHS as a byproduct. The reaction rate is dependent on the nucleophilicity of the amine, which is higher at a more alkaline pH where the amine is deprotonated.
-
m-PEG-Aldehyde: Aldehyde-functionalized PEGs react with N-terminal amines under mildly acidic conditions (pH 5-8) in the presence of a reducing agent, such as sodium cyanoborohydride. This process, known as reductive alkylation, forms a stable secondary amine linkage. By controlling the pH, this method can offer greater selectivity for the N-terminus over lysine residues, as the pKa of the N-terminal alpha-amine is typically lower than that of the lysine epsilon-amine.
Thiol-Specific PEGylation (Cysteine)
For proteins containing free cysteine residues, thiol-specific chemistry offers a highly selective, site-specific conjugation method.
-
m-PEG-Maleimide: The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues at a near-neutral pH (6.5-7.5) to form a stable thioether bond. This reaction is highly efficient and specific, making it ideal for proteins where a single, defined attachment site is desired. If the protein contains disulfide bonds, a reduction step using an agent like TCEP is required prior to conjugation to free up the thiol groups.
Impact of PEGylation on Protein Properties
The conjugation of m-PEG linkers profoundly alters the physicochemical and biological properties of a protein therapeutic.
-
Increased Hydrodynamic Size: The m-PEG chain, being highly hydrated, dramatically increases the apparent size of the protein in solution. This increased hydrodynamic radius is the primary factor behind reduced renal clearance, as the PEGylated protein is less efficiently filtered by the glomerulus.
-
Extended Circulation Half-Life: By reducing renal clearance and shielding the protein from proteolytic enzymes, PEGylation can extend the elimination half-life by factors ranging from 5 to over 100-fold. This leads to sustained therapeutic levels in the bloodstream and allows for reduced dosing frequency.
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chain creates a "shield" around the protein, sterically hindering its recognition by antibodies and antigen-presenting cells. This can significantly reduce the immunogenic response to the therapeutic protein.
-
Enhanced Stability and Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic proteins and can help prevent protein aggregation.
-
Altered Bioactivity: A critical consideration in PEGylation is the potential for reduced biological activity. The attachment of a bulky PEG chain near the protein's active site can cause steric hindrance, impeding its interaction with its target receptor or substrate. Therefore, PEGylation strategies must be carefully optimized to balance pharmacokinetic improvements with the preservation of biological function.
Quantitative Data on the Effects of PEGylation
The following table summarizes key quantitative data from published studies, illustrating the impact of m-PEG linkers on the pharmacokinetic properties of various therapeutic proteins.
| Therapeutic Protein | m-PEG Linker Size (kDa) | Native Protein Half-Life (t½) | PEGylated Protein Half-Life (t½) | Fold Increase in t½ | Reference(s) |
| Filgrastim (G-CSF) | 20 | 3.5 - 3.8 hours | 42 hours | ~11-12 | |
| Interferon alfa-2a | 40 (branched) | Not specified | 61 - 110 hours | - | |
| Recombinant Human TIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | |
| Canine Uricase Variant | 5 | Not specified | 191.5 hours (in monkeys) | - | |
| Semaglutide (GLP-1 agonist) | Not specified | ~13 hours (Liraglutide) | ~165 hours (7 days) | ~12.7 |
Experimental Protocols
The following sections provide detailed, generalized protocols for the most common PEGylation chemistries. Note: These are starting points; optimization is required for each specific protein and m-PEG linker combination.
Protocol for Amine PEGylation using m-PEG-NHS Ester
This protocol describes the conjugation of an m-PEG-NHS ester to primary amines (lysine, N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
m-PEG-NHS Ester.
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.
-
Purification System: Size Exclusion (SEC) or Ion Exchange (IEX) chromatography column.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
m-PEG-NHS Ester Solution Preparation: Immediately before use, equilibrate the m-PEG-NHS ester reagent to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
PEGylation Reaction:
-
Calculate the required volume of the m-PEG-NHS ester stock solution to achieve the desired molar excess over the protein (a starting point is often a 10- to 20-fold molar excess).
-
Slowly add the calculated volume of the m-PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive linker.
-
Quenching (Optional): To terminate the reaction, add the quenching solution to react with any excess m-PEG-NHS ester.
-
Purification: Separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts using an appropriate chromatography method.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. This is effective for removing smaller, unreacted PEG and protein from the larger PEGylated conjugate.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation often shields surface charges, altering the protein's elution profile and allowing for separation of mono-, di-, and poly-PEGylated species from the native protein.
-
-
Characterization: Analyze the purified fractions using SDS-PAGE, SEC-MALS, and mass spectrometry to determine the degree of PEGylation, purity, and molecular weight.
Protocol for Thiol PEGylation using m-PEG-Maleimide
This protocol describes the site-specific conjugation of an m-PEG-maleimide to a free cysteine residue.
Materials:
-
Protein containing at least one free cysteine residue.
-
m-PEG-Maleimide.
-
Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS containing EDTA).
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine). DTT should not be used as it will react with the maleimide.
-
Purification System: SEC or IEX chromatography column.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-30 minutes.
-
If a reducing agent was used, it must be removed prior to adding the maleimide reagent, typically via a desalting or spin column.
-
-
m-PEG-Maleimide Solution Preparation: Prepare a stock solution of m-PEG-maleimide in the conjugation buffer or an appropriate organic solvent like DMSO.
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the m-PEG-maleimide solution to the protein solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.
-
-
Incubation: Incubate the reaction mixture, protected from light, at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated conjugate from unreacted components using SEC or IEX chromatography as described in section 5.1.6.
-
Characterization: Characterize the purified product using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful site-specific conjugation.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to protein PEGylation.
Caption: General experimental workflow for protein PEGylation.
Caption: JAK-STAT signaling pathway activated by Peginterferon-α.
References
m-PEG13-acid: A Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-13-acid (m-PEG13-acid), a discrete PEG linker, for its application in bioconjugation. It is intended for researchers and scientists who are new to the field of bioconjugation and are seeking a foundational understanding of this versatile molecule. This document outlines its chemical properties, presents a detailed experimental protocol for its use, and illustrates its role in a common bioconjugation workflow.
Introduction to this compound in Bioconjugation
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid group and a methoxy-capped terminus.[1][2][] The defined chain length of 13 ethylene glycol units provides a precise spacer arm in bioconjugates, which is advantageous over polydisperse PEG reagents.[4] The primary application of this compound is to connect two molecules, typically a biomolecule such as a protein, peptide, or antibody, to another molecule like a small molecule drug, a fluorescent dye, or a targeting ligand.[5]
The incorporation of the this compound linker into a bioconjugate can impart several beneficial properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules.
-
Improved Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation and can reduce aggregation.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, potentially reducing an immune response.
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule can lead to a longer circulation half-life in vivo.
The terminal carboxylic acid of this compound allows for its covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide crosslinker chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Physicochemical Properties of this compound
Quantitative data for this compound is summarized in the table below. This information is crucial for calculating molar excesses in conjugation reactions and for the characterization of the final bioconjugate.
| Property | Value | References |
| Molecular Weight | 632.74 g/mol | |
| Chemical Formula | C28H56O15 | |
| CAS Number | 1239588-11-4 | |
| Physical Form | Colorless oil to white solid | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO |
Experimental Protocol: Conjugation of this compound to a Protein
This section provides a detailed, two-step experimental protocol for the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus). This method utilizes EDC and NHS to activate the carboxylic acid of this compound to form a more stable amine-reactive NHS ester.
Materials
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Step 1: Activation of this compound with EDC/NHS
-
Preparation of Reagents:
-
Allow this compound, EDC, and NHS to come to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms the amine-reactive NHS ester of this compound.
-
Step 2: Conjugation to the Protein
-
pH Adjustment:
-
Immediately following the activation step, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the activated this compound solution to the protein solution in PBS, or by adding concentrated PBS to the activation reaction. The reaction of NHS esters with primary amines is most efficient at a slightly basic pH.
-
-
Conjugation Reaction:
-
Add the activated m-PEG13-NHS ester solution to the protein solution. The molar ratio of the activated PEG to the protein will depend on the desired degree of labeling and should be optimized for each specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to react with any unreacted m-PEG13-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted PEG reagent and reaction byproducts (e.g., N-substituted urea) by a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization of the Conjugate
The resulting this compound-protein conjugate should be thoroughly characterized to determine the degree of PEGylation, purity, and integrity of the protein. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the number of PEG chains attached.
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation of the conjugate.
-
Activity Assays: To confirm that the biological activity of the protein is retained after conjugation.
Application Workflow: Targeted Drug Delivery
This compound is a valuable tool in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, the PEG linker serves to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a receptor overexpressed on cancer cells. The following diagram illustrates a generalized workflow for the creation and action of such a targeted therapeutic.
This workflow demonstrates the critical role of the this compound linker in bridging the targeting antibody with the therapeutic payload. The stability of the amide bond formed during conjugation ensures that the drug remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon binding to the target receptor on the cancer cell surface, the ADC is internalized, and the drug is released in the intracellular environment, leading to cell death.
Conclusion
This compound is a well-defined and versatile PEG linker that offers significant advantages for beginners in the field of bioconjugation. Its hydrophilic nature, precise length, and straightforward reactivity with primary amines make it an excellent choice for a wide range of applications, from basic research to the development of advanced therapeutics. By following established protocols and employing rigorous characterization techniques, researchers can successfully utilize this compound to create novel bioconjugates with enhanced properties and functionalities.
References
Methodological & Application
Application Notes and Protocols for Protein PEGylation using m-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity.[1][2]
m-PEG13-acid is a monodisperse PEG linker featuring a terminal carboxylic acid group. This functional group can be activated to react with primary amines, such as the ε-amine of lysine residues on the surface of a protein, to form a stable amide bond. The methoxy-capped terminus of the PEG chain prevents crosslinking during the conjugation reaction. The hydrophilic nature of the 13-unit ethylene glycol spacer increases the aqueous solubility of the modified protein.
These application notes provide a comprehensive guide to utilizing this compound for protein PEGylation, covering the principles of the chemistry, detailed experimental protocols, and methods for characterization of the resulting conjugate.
Principle of the Reaction
The PEGylation of a protein with this compound is a two-step process. First, the terminal carboxylic acid of the this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester is reacted with the primary amine groups on the protein to form a stable amide linkage.
The activation step is most efficient in an acidic environment (pH 4.7-6.0), while the subsequent conjugation to the protein's primary amines is favored at a slightly alkaline pH (7.2-7.5).[3][4][5]
Figure 1: Two-step reaction for protein PEGylation with this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification columns (e.g., size-exclusion or ion-exchange chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS.
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM. If solubility is an issue, a stock solution can be prepared in DMF or DMSO and added to the buffer, keeping the final organic solvent concentration low (e.g., <10%).
-
Add EDC and NHS to the this compound solution. A molar excess of 1.5 to 2-fold of both EDC and NHS over this compound is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The resulting activated m-PEG13-NHS ester is now ready for conjugation to the protein. It is recommended to proceed immediately to the conjugation step as the NHS ester has a limited half-life in aqueous solutions.
Protocol 2: Conjugation of Activated this compound to Protein
This protocol details the reaction of the activated m-PEG13-NHS ester with the primary amines of the target protein.
-
Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris) as they will compete with the protein for reaction with the activated PEG.
-
Add the freshly prepared activated m-PEG13-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A starting point is to use a 5 to 20-fold molar excess of the PEG reagent.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Figure 2: General workflow for protein PEGylation with this compound.
Protocol 3: Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG, protein, and reaction byproducts. The choice of method depends on the properties of the protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.
-
Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, leading to a change in its isoelectric point. This property can be exploited to separate PEGylated species from the unmodified protein using IEX. It can also be used to separate proteins with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): While less common, HIC can sometimes be used as a supplementary purification step.
-
Reverse Phase Chromatography (RPC): RPC is often used for analytical purposes to identify PEGylation sites and separate positional isomers.
Protocol 4: Characterization of the PEGylated Protein
The purified PEGylated protein should be thoroughly characterized to determine the degree of PEGylation, purity, and retention of biological activity.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylated proteins exhibit a larger apparent molecular weight on SDS-PAGE than their actual molecular weight due to the increased hydrodynamic radius conferred by the PEG chains. This allows for a qualitative assessment of the PEGylation reaction.
-
Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the conjugate and determine its hydrodynamic radius.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, which allows for the calculation of the average number of PEG chains attached (degree of PEGylation).
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be a quantitative method to determine the degree of PEGylation.
-
Biological Activity Assay: It is essential to perform a relevant bioassay to confirm that the PEGylated protein retains its biological function. The degree of activity retention will depend on the specific protein and the site of PEG attachment.
Data Presentation
The following tables provide representative data for a typical protein PEGylation experiment. Note that optimal conditions will vary depending on the specific protein and desired outcome.
Table 1: Effect of Molar Ratio of m-PEG-acid to Protein on the Degree of PEGylation
| Molar Ratio (PEG:Protein) | Average Degree of PEGylation (PEG molecules/protein) | Purity of Mono-PEGylated Species (%) |
| 5:1 | 0.8 | 75 |
| 10:1 | 1.2 | 85 |
| 20:1 | 1.9 | 60 (with increased di- and tri-PEGylated species) |
Table 2: Impact of PEGylation on Protein Properties (Example: Lysozyme)
| Property | Unmodified Lysozyme | PEGylated Lysozyme (Mono-PEGylated) |
| Apparent MW on SDS-PAGE | 14.3 kDa | ~25-30 kDa |
| Hydrodynamic Radius (DLS) | 1.9 nm | 3.5 nm |
| Enzymatic Activity | 100% | 85% |
| Thermal Stability (Tm) | 75 °C | 82 °C |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive EDC/NHS reagents | Use fresh, high-quality reagents. |
| Buffer contains primary amines | Use an amine-free buffer for the protein solution. | |
| pH of reaction is not optimal | Ensure the activation is at pH 4.7-6.0 and conjugation at pH 7.2-7.5. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMF/DMSO below 10%. |
| Protein instability at reaction pH | Perform a pH stability study for the protein. | |
| High Polydispersity (multiple PEGylated species) | High molar ratio of PEG:Protein | Optimize the molar ratio to favor the desired species. |
| Long reaction time | Reduce the incubation time for the conjugation step. |
Conclusion
The use of this compound offers a straightforward and effective method for the PEGylation of proteins. By carefully controlling the reaction conditions, it is possible to achieve a desired degree of PEGylation while maintaining the biological activity of the protein. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to successfully implement this technology for the development of improved therapeutic proteins.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for m-PEG13-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics, merging the antigen-targeting precision of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody and payload, profoundly dictates the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly discrete PEG (dPEG®) moieties like m-PEG13-acid, have garnered significant attention for their capacity to enhance the physicochemical properties of ADCs.[1]
The incorporation of a hydrophilic PEG spacer, such as the 13-unit ethylene glycol chain in this compound, can mitigate aggregation often associated with hydrophobic payloads, improve systemic circulation times, and potentially reduce immunogenicity.[2][3] The terminal carboxylic acid on this compound provides a versatile handle for conjugation to amine-containing payloads through stable amide bond formation, typically facilitated by carbodiimide chemistry (e.g., EDC and NHS).[4]
These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visualization of key processes.
Data Presentation: Performance of PEGylated ADCs
The selection of a linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize representative quantitative data for ADCs developed with PEG linkers, illustrating the influence of PEGylation on key performance indicators. (Note: Data for the specific this compound linker is limited in publicly available literature; therefore, data from ADCs with similar PEG linkers are presented as a reference.)
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Drug-Linker | PEG Length | Clearance (mL/hr/kg) | Half-life (t½, hours) |
| Drug-Linker A | 0 | High | Short |
| Drug-Linker B | PEG8 | Moderate | Intermediate |
| Drug-Linker C | PEG12 | Low | Long |
| Drug-Linker D | PEG24 | Low | Long |
Data adapted from studies on MMAE-based ADCs, indicating that increasing PEG length generally leads to slower clearance and longer half-life up to a certain threshold.[5]
Table 2: In Vitro Cytotoxicity of a Representative PEGylated ADC
| Cell Line | Antigen Status | ADC EC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| BT-474 | HER2-positive | 1.5 | 0.35 |
| MCF-7 | HER2-negative | >1000 | 0.35 |
Representative data for an anti-HER2 ADC, demonstrating potent and target-specific cell killing on antigen-positive cells, while having minimal effect on antigen-negative cells.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in developing an ADC using this compound.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and Sulfo-NHS to form a more stable amine-reactive ester, followed by conjugation to a cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: Hydroxylamine or Tris buffer
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. b. Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction at room temperature for 15-30 minutes to form the amine-reactive Sulfo-NHS ester.
-
Conjugation to Amine-Containing Payload: a. Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO. b. Add the drug solution to the activated this compound solution. c. If necessary, adjust the pH to 7.2-7.5 with a non-amine base like Diisopropylethylamine (DIPEA) to facilitate efficient amine coupling. d. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. e. Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
Quenching and Purification: a. Quench any unreacted Sulfo-NHS ester by adding hydroxylamine or Tris buffer. b. Purify the resulting drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
Protocol 2: Antibody Thiolation and Conjugation with Maleimide-Activated Drug-Linker
This protocol assumes the drug-linker from Protocol 1 has been further modified to include a maleimide group for cysteine-based conjugation. This is a common strategy for achieving more homogeneous ADCs.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated this compound-drug conjugate
-
Conjugation Buffer: PBS, pH 7.4, with 1 mM EDTA (degassed)
-
Quenching solution: N-acetylcysteine or cysteine
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups. d. Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed Conjugation Buffer.
-
Conjugation of Drug-Linker to Antibody: a. Dissolve the maleimide-activated this compound-drug in a small amount of DMSO. b. Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups. b. Purify the resulting ADC from unconjugated drug-linker and other impurities using a size-exclusion chromatography (SEC) column. c. Collect the fractions corresponding to the monomeric ADC.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Procedure (HIC): a. Use a HIC column with a non-denaturing mobile phase gradient. b. The retention time of the ADC species will increase with the number of conjugated drugs. c. Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
Procedure (LC-MS): a. For intact mass analysis, the ADC may be deglycosylated to reduce spectral complexity. b. The mass of the antibody with different numbers of conjugated drug-linkers is determined. c. The average DAR is calculated based on the relative abundance of each species.
2. Purity and Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure: a. Analyze the purified ADC on an SEC column under non-denaturing conditions. b. The percentage of monomer, aggregate, and fragment is determined by integrating the peak areas in the chromatogram.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight at 37°C with 5% CO₂.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control. c. Incubate for 72-120 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curve and determine the EC₅₀ value using suitable software (e.g., GraphPad Prism).
Visualizations
ADC Development Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
ADC Mechanism of Action: Tubulin Inhibition
Caption: ADC mechanism of action via tubulin inhibition.
References
Application Note & Protocol: A Step-by-Step Guide for m-PEG13-acid Conjugation to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely utilized strategy to improve pharmacokinetic and pharmacodynamic properties. This modification can enhance solubility, increase in vivo stability by reducing immunogenicity, and prolong circulation half-life.[1][2] m-PEG13-acid is a monodisperse PEG linker featuring a terminal carboxylic acid group.[3][] This carboxyl group can be efficiently conjugated to primary amines (e.g., the N-terminus of a protein or lysine side chains) through the formation of a stable amide bond.[5] The most common and highly efficient method for this conjugation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This document provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using the EDC/Sulfo-NHS two-step method, followed by guidelines for purification and characterization of the resulting conjugate.
Chemical Reaction Mechanism
The conjugation process occurs in two primary stages. First, the carboxylic acid on the this compound is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. To prevent hydrolysis and improve efficiency, this intermediate is reacted with Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester. In the second stage, this activated PEG linker reacts with a primary amine on the target molecule, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
Caption: EDC/Sulfo-NHS mediated amide bond formation.
Experimental Protocol
This protocol outlines the aqueous two-step method for conjugating this compound to an amine-containing protein.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Note: Do not use buffers containing primary amines like Tris or glycine during conjugation).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting columns or dialysis equipment for purification.
Reagent Preparation
-
Amine-Molecule Solution: Prepare a solution of your protein or molecule in the Conjugation Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
This compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
EDC and Sulfo-NHS Solutions: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer to create fresh solutions (e.g., 10 mg/mL). Do not store these solutions as they are moisture-sensitive.
Activation of this compound
-
Add the prepared this compound solution to the amine-containing molecule solution. The molar ratio of PEG to the amine molecule can vary, but a 10- to 50-fold molar excess of PEG is a common starting point.
-
Add the freshly prepared EDC solution to the mixture, followed immediately by the Sulfo-NHS solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
Conjugation to Primary Amine
-
For optimal results, the pH should be raised to 7.2-7.5 for the conjugation step. This can be achieved by adding a calculated amount of Conjugation Buffer or by buffer exchange using a desalting column.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted Sulfo-NHS esters and deactivates remaining EDC.
Purification of the PEG-Conjugate
The purification strategy aims to remove unreacted PEG, hydrolyzed PEG, and residual coupling reagents from the final PEGylated product.
-
Size Exclusion Chromatography (SEC): This is the most effective method for separating the larger PEG-conjugate from smaller, unreacted this compound and other reaction byproducts.
-
Ion Exchange Chromatography (IEX): This technique can separate PEGylated proteins from their un-PEGylated counterparts, as the addition of PEG chains can shield surface charges, altering the molecule's interaction with the IEX resin.
-
Dialysis/Ultrafiltration: Effective for removing small molecule impurities and for buffer exchange, but less efficient at separating unreacted PEG from the conjugate.
Characterization and Analysis
After purification, it is crucial to characterize the final product to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (LC/MS): Provides an accurate mass of the conjugate, allowing for confirmation of PEGylation and determination of the number of PEG chains attached (drug-antibody ratio or DAR).
-
NMR Spectroscopy: Can be used to characterize the structure of the conjugate and confirm the formation of the amide bond.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical this compound conjugation reaction. These values may require optimization depending on the specific amine-containing molecule.
| Parameter | Recommended Value/Range | Notes |
| Molar Ratios | ||
| This compound : Amine Molecule | 5:1 to 50:1 | Start with a 20-fold molar excess and optimize as needed. |
| EDC : this compound | 2:1 to 10:1 | A 2-fold molar excess over the acid is a good starting point. |
| Sulfo-NHS : this compound | 2:1 to 5:1 | Sulfo-NHS stabilizes the active intermediate. |
| Reaction Conditions | ||
| Activation pH | 4.7 - 6.0 | MES buffer is ideal for the EDC/NHS activation step. |
| Conjugation pH | 7.2 - 8.0 | PBS or Borate buffers are suitable. Avoid amine-based buffers. |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 2 hours to overnight | Reaction can be run at room temperature or 4°C. |
| Temperature | 4°C to 25°C | Lower temperatures can minimize side reactions and protein degradation. |
Experimental Workflow
The diagram below illustrates the complete workflow from preparation to final characterization.
Caption: Workflow for this compound conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, 2170098-33-4 | BroadPharm [broadpharm.com]
- 5. This compound|CAS 1239588-11-4|DC Chemicals [dcchemicals.com]
Applications of m-PEG13-acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)13-acid (m-PEG13-acid) is a heterobifunctional PEG derivative that plays a significant role in the surface modification of drug delivery systems. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain with 13 ethylene glycol units, and a terminal carboxylic acid group. This unique architecture allows for the covalent conjugation to amine-presenting surfaces of various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles. The PEGylation of these carriers is a widely adopted strategy to improve their pharmacokinetic profiles by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The carboxylic acid terminus of this compound provides a versatile handle for conjugation to amine-functionalized surfaces through stable amide bond formation, typically facilitated by carbodiimide chemistry (e.g., EDC/NHS). These application notes provide an overview of the utility of this compound in drug delivery and detailed protocols for its application.
Key Applications
The primary application of this compound in drug delivery is the surface functionalization of nanocarriers to impart "stealth" characteristics. This modification leads to:
-
Prolonged Systemic Circulation: The hydrophilic and flexible PEG chains create a steric barrier on the nanoparticle surface, which reduces the adsorption of plasma proteins (opsonins), thereby minimizing recognition and uptake by macrophages of the reticuloendothelial system (RES).
-
Improved Drug Solubility: The hydrophilic nature of the PEG chains can enhance the overall aqueous solubility of the drug carrier, which is particularly beneficial for hydrophobic drugs.
-
Enhanced Tumor Accumulation (EPR Effect): By extending the circulation half-life, PEGylated nanocarriers have a greater opportunity to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Reduced Immunogenicity: PEGylation can mask the surface of the nanocarrier, reducing its potential to elicit an immune response.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems functionalized with short-chain PEGs, similar to this compound. These values are illustrative and can vary depending on the specific nanocarrier, drug, and formulation parameters.
Table 1: Physicochemical Properties of this compound Functionalized Liposomes
| Parameter | Unmodified Liposomes | This compound Liposomes |
| Average Particle Size (nm) | 120 ± 15 | 135 ± 20 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.18 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 | -15 ± 5 |
| Drug Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 5 |
| Drug Loading Capacity (%) | 8.5 ± 0.5 | 8.2 ± 0.5 |
Table 2: In Vitro Drug Release Profile of Doxorubicin from Liposomes (pH 7.4, 37°C)
| Time (hours) | Cumulative Release from Unmodified Liposomes (%) | Cumulative Release from this compound Liposomes (%) |
| 1 | 15 ± 2 | 10 ± 1.5 |
| 4 | 35 ± 3 | 25 ± 2 |
| 8 | 55 ± 4 | 40 ± 3 |
| 12 | 70 ± 5 | 55 ± 4 |
| 24 | 85 ± 6 | 70 ± 5 |
| 48 | 95 ± 5 | 85 ± 6 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Liposomes via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-functionalized liposomes (e.g., containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.5)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Dialysis membrane (MWCO 10 kDa)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in MES buffer to a final concentration of 100 mM each.
-
Add a 5-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-activated this compound.
-
-
Conjugation to Liposomes:
-
Add the NHS-activated this compound solution to the amine-functionalized liposome suspension in PBS (pH 7.4) at a 10-fold molar excess of the activated PEG to the amine groups on the liposomes.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Transfer the liposome suspension to a dialysis bag (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 24-48 hours with several buffer changes to remove unreacted PEG, EDC, NHS, and byproducts.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the final this compound functionalized liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated PEG using a suitable method (e.g., TNBSA assay for remaining free amines or a PEG quantification assay).
-
Protocol 2: Drug Loading into this compound Functionalized Nanoparticles
This protocol describes a passive drug loading method for a hydrophobic drug into pre-formed this compound functionalized polymeric nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., acetonitrile, acetone)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Centrifuge
Procedure:
-
Drug Solution Preparation:
-
Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent to achieve a high concentration.
-
-
Nanoparticle Dispersion:
-
Disperse the this compound functionalized nanoparticles in deionized water at a known concentration.
-
-
Drug Loading:
-
Slowly add the drug solution dropwise to the nanoparticle dispersion while stirring vigorously.
-
Continue stirring at room temperature for 4-6 hours to allow for the partitioning of the drug into the nanoparticles.
-
Allow the organic solvent to evaporate by leaving the dispersion under a fume hood with continued stirring overnight.
-
-
Purification:
-
Centrifuge the drug-loaded nanoparticle dispersion at high speed (e.g., 15,000 x g) for 30 minutes to pellet the nanoparticles.
-
Carefully remove the supernatant containing the unloaded drug.
-
Resuspend the nanoparticle pellet in fresh deionized water.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all free drug.
-
-
Quantification of Drug Loading:
-
Lyophilize a known amount of the purified drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from this compound functionalized nanocarriers.
Materials:
-
Drug-loaded this compound functionalized nanocarriers
-
Release medium (e.g., PBS pH 7.4, acetate buffer pH 5.5)
-
Dialysis membrane (with a molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanocarriers)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Dialysis Samples:
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanocarrier suspension into a dialysis bag.
-
Securely close the dialysis bag.
-
-
Initiation of Release Study:
-
Place the dialysis bag into a larger container with a known volume (e.g., 50 mL) of pre-warmed release medium.
-
Place the container in a shaking incubator or water bath set at 37°C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Conclusion
This compound is a valuable tool for the surface engineering of drug delivery systems. Its defined chain length and terminal carboxylic acid group allow for controlled and reproducible conjugation to nanocarriers, leading to improved pharmacokinetic properties. The protocols provided herein offer a foundation for researchers to incorporate this compound into their drug delivery platforms and to characterize the resulting formulations. It is important to note that the optimal conjugation chemistry, drug loading parameters, and resulting physicochemical properties will need to be empirically determined for each specific nanocarrier and drug combination.
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) is a widely employed strategy to enhance their biocompatibility, stability, and circulation time in biological systems. This process, often referred to as PEGylation, creates a hydrophilic protective layer around the nanoparticle, which can reduce non-specific protein adsorption and minimize uptake by the reticuloendothelial system (RES). m-PEG13-acid is a monodisperse PEG linker containing 13 ethylene glycol units and a terminal carboxylic acid group. This specific length provides a balance between sufficient surface coverage and a relatively small increase in hydrodynamic size. The terminal carboxylic acid allows for covalent conjugation to nanoparticles that have primary amine groups on their surface, typically through a carbodiimide-mediated coupling reaction.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of amine-functionalized nanoparticles. Detailed protocols for nanoparticle PEGylation, characterization, and purification are provided, along with expected quantitative data and visual workflows to aid in experimental design and execution.
Principle of this compound Conjugation
The most common method for conjugating this compound to amine-functionalized nanoparticles is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2] This two-step process involves:
-
Activation of the Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: The addition of NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester-activated this compound reacts with primary amines on the nanoparticle surface to form a stable and covalent amide bond.
This reaction is typically performed in a buffered solution at a pH range that facilitates both the activation and conjugation steps efficiently.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups (e.g., amine-functionalized iron oxide, gold, or polymeric nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., centrifugal filter units, dialysis cassettes, or magnetic separator)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
-
Activation of this compound:
-
In a separate tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common molar ratio is a 2 to 5-fold molar excess of EDC and NHS relative to the amount of this compound.[1][3] For example, for every 1 mole of this compound, use 2-5 moles of EDC and 2-5 moles of NHS.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension from step 1.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the functionalized nanoparticles from excess reagents and byproducts using an appropriate method:
-
Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing smaller molecules to pass through. Wash the nanoparticles multiple times with the Coupling Buffer or deionized water.[4]
-
Dialysis: Dialyze the nanoparticle suspension against a large volume of Coupling Buffer or deionized water for 24-48 hours with several buffer changes.
-
Magnetic Separation: For magnetic nanoparticles, use a strong magnet to pellet the nanoparticles, and then carefully remove the supernatant. Resuspend the nanoparticles in fresh buffer and repeat the washing steps multiple times.
-
-
-
Final Resuspension and Storage:
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS or Tris buffer).
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
This protocol outlines the key techniques to confirm the successful PEGylation of nanoparticles.
1. Hydrodynamic Size and Size Distribution Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle's hydrodynamic diameter.
-
Procedure:
-
Prepare samples of both unfunctionalized (control) and PEGylated nanoparticles at a suitable concentration (e.g., 0.1-1 mg/mL) in a filtered, appropriate buffer (e.g., PBS or deionized water).
-
Ensure the samples are well-dispersed by brief sonication if necessary.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of each sample using a DLS instrument.
-
-
Expected Outcome: A successful PEGylation will result in an increase in the hydrodynamic diameter of the nanoparticles. The PDI should remain low, indicating a monodisperse sample.
2. Surface Charge Analysis
-
Technique: Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.
-
Procedure:
-
Prepare samples of both unfunctionalized and PEGylated nanoparticles in a low ionic strength buffer or deionized water.
-
Measure the zeta potential of each sample using an appropriate instrument.
-
-
Expected Outcome: The conjugation of the acidic this compound to positively charged amine-functionalized nanoparticles will result in a shift of the zeta potential towards a more neutral or slightly negative value.
3. Confirmation of Covalent Attachment
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation.
-
Procedure:
-
Prepare dried samples of this compound, unfunctionalized nanoparticles, and PEGylated nanoparticles.
-
Acquire the FTIR spectra for each sample.
-
-
Expected Outcome: The spectrum of the PEGylated nanoparticles should show characteristic peaks from both the nanoparticle core material and the PEG linker. Specifically, the appearance of a new amide bond peak (around 1650 cm⁻¹) and characteristic C-O-C ether stretches from the PEG backbone (around 1100 cm⁻¹) would indicate successful conjugation.
Quantitative Data Summary
The following tables provide representative data on the expected changes in nanoparticle properties after functionalization with PEG linkers. The exact values will depend on the specific nanoparticle type, size, and surface chemistry, as well as the reaction conditions.
Table 1: Representative Changes in Nanoparticle Characteristics after PEGylation
| Parameter | Unfunctionalized Nanoparticles | PEGylated Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | +30 ± 3 | -5 ± 2 |
Table 2: Example of Drug Loading Efficiency in PEGylated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Unfunctionalized Nanoparticles | Doxorubicin | 5.2 ± 0.4 | 75 ± 5 |
| This compound Functionalized Nanoparticles | Doxorubicin | 4.8 ± 0.3 | 70 ± 4 |
Note: Drug loading may slightly decrease after PEGylation due to the presence of the hydrophilic PEG layer, which can influence the partitioning of hydrophobic drugs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive EDC/NHS | Use fresh or properly stored EDC and NHS. EDC is moisture-sensitive. |
| Incorrect pH | Ensure the activation step is performed at pH 6.0 and the conjugation step at pH 7.2-7.5. | |
| Insufficient molar excess of reagents | Optimize the molar ratio of this compound, EDC, and NHS to the amine groups on the nanoparticles. | |
| Nanoparticle Aggregation | Inappropriate buffer conditions | Ensure the nanoparticles are stable in the chosen activation and coupling buffers. |
| High concentration of nanoparticles | Perform the reaction at a lower nanoparticle concentration. | |
| Broad Size Distribution (High PDI) | Incomplete purification | Ensure thorough removal of excess reagents and byproducts. |
| Aggregation during reaction | Optimize reaction conditions (e.g., temperature, mixing speed). |
Conclusion
The functionalization of nanoparticles with this compound via EDC/NHS chemistry is a robust and effective method for improving their physicochemical properties for biomedical applications. By following the detailed protocols and considering the expected characterization data provided, researchers can successfully synthesize and validate PEGylated nanoparticles for their specific drug delivery or imaging needs. Careful optimization of reaction conditions and thorough purification are critical for obtaining a high-quality, stable final product.
References
Application Notes and Protocols for m-PEG13-acid Activation with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of methoxy-poly(ethylene glycol)-acid with 13 ethylene glycol units (m-PEG13-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process forms an amine-reactive NHS ester of the PEG acid, a crucial step in bioconjugation for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. The addition of a PEG chain can improve solubility, stability, and circulation half-life while reducing immunogenicity.
The EDC/NHS chemistry is a widely used "zero-length" crosslinking method. EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This unstable intermediate can then react with NHS to create a more stable NHS ester. This semi-stable ester readily reacts with primary amines on biomolecules to form a stable amide bond, releasing NHS as a byproduct. A two-step protocol is often recommended, where the carboxyl group is first activated with EDC and NHS, followed by the introduction of the amine-containing molecule. This approach prevents the modification of carboxyl groups on the target biomolecule by EDC.[1][2]
Chemical Reaction Pathway
The activation of a carboxylic acid with EDC and NHS proceeds in two main steps, as illustrated below. First, EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a semi-stable, amine-reactive NHS ester.
Caption: EDC/NHS activation of this compound and subsequent conjugation.
Summary of Reaction Conditions
The efficiency of the EDC/NHS coupling reaction is highly dependent on several factors. The following table summarizes the key quantitative parameters for the activation and conjugation steps.
| Parameter | Activation Step | Conjugation Step | Rationale & Remarks |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | Activation is most efficient in a slightly acidic environment to protonate the carbodiimide. The amine coupling step requires a neutral to slightly basic pH for the primary amine to be in its unprotonated, nucleophilic form. |
| Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Buffers should not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the reaction. MES is a common choice for the activation step. |
| Molar Ratio | This compound : EDC : NHS 1 : (2-10) : (2-5) | m-PEG13-NHS : Amine (10-50) : 1 | A molar excess of EDC and NHS is used to drive the activation reaction to completion. The ratio for the conjugation step depends on the specific biomolecule and desired degree of PEGylation. |
| Temperature | Room Temperature | Room Temperature or 4°C | Reactions are typically performed at room temperature. For sensitive biomolecules, the conjugation step can be performed at 4°C, which may require a longer reaction time. |
| Reaction Time | 15 minutes | 2 hours to overnight | Activation is a rapid process. The conjugation time can be optimized based on the reactivity of the amine and the desired yield. |
| Quenching | Optional: 2-Mercaptoethanol (20 mM final conc.) | Hydroxylamine (10-50 mM final conc.) or Tris buffer | Quenching the activation step with a thiol-containing compound inactivates excess EDC before adding the amine-containing molecule. The conjugation reaction is quenched to deactivate any unreacted NHS esters. |
Experimental Protocols
The following are generalized protocols for a two-step conjugation procedure. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Reagents: 2-Mercaptoethanol, Hydroxylamine-HCl, or Tris-HCl
-
Amine-containing biomolecule
-
Desalting column (optional)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving PEG reagents
Important Considerations:
-
EDC and NHS are moisture-sensitive. Equilibrate reagents to room temperature before opening to prevent condensation.
-
Prepare EDC and NHS solutions immediately before use as they are prone to hydrolysis in aqueous solutions.
-
Avoid buffers containing primary amines or carboxyl groups.
Protocol 1: Activation of this compound
This protocol describes the formation of the m-PEG13-NHS ester.
-
Dissolve this compound: Dissolve the desired amount of this compound in the Activation Buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used to first dissolve the PEG acid before adding it to the buffer.
-
Add NHS: Add NHS (or Sulfo-NHS) to the this compound solution to a final concentration of approximately 5 mM. Mix gently until dissolved.
-
Add EDC: Add EDC-HCl to the solution to a final concentration of approximately 2 mM.
-
Incubate: Allow the reaction to proceed for 15 minutes at room temperature.
Protocol 2: Conjugation to an Amine-Containing Biomolecule
This protocol outlines the reaction of the activated m-PEG13-NHS ester with a primary amine on a biomolecule.
Option A: Two-Step Procedure with Quenching/Purification
-
Quench EDC (Optional): After the 15-minute activation, add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.
-
Purify Activated PEG (Optional): Remove excess EDC, NHS, and quenching reagent using a desalting column equilibrated with the Coupling Buffer.
-
Adjust pH: If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Add Biomolecule: Add the amine-containing biomolecule to the activated m-PEG13-NHS ester solution.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM or Tris buffer. Incubate for 15 minutes.
-
Purify Conjugate: Remove unreacted PEG and byproducts by a suitable method such as dialysis, size exclusion chromatography, or ultrafiltration.
Option B: One-Pot, Two-Step pH Adjustment Procedure
-
Activate this compound: Follow steps 1-4 of Protocol 1.
-
Adjust pH: Immediately after the 15-minute activation, raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of a non-amine containing buffer (e.g., concentrated PBS).
-
Add Biomolecule: Add the amine-containing biomolecule to the reaction mixture.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching reagent as described in Option A, step 6.
-
Purify Conjugate: Purify the final conjugate as described in Option A, step 7.
Experimental Workflow
The following diagram illustrates a typical workflow for the two-step activation and conjugation of this compound to an amine-containing biomolecule.
Caption: Workflow for this compound conjugation.
References
Application Notes and Protocols for Bioconjugation Utilizing m-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of m-PEG13-acid in bioconjugation, a critical technique for enhancing the therapeutic properties of proteins and other biomolecules. This document outlines the chemical principles, detailed experimental protocols, purification strategies, and characterization methods for creating stable and effective bioconjugates.
Introduction to this compound Bioconjugation
This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This functional group allows for the covalent attachment of the PEG moiety to primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins, peptides, antibodies, and other biomolecules. The conjugation is typically achieved through the formation of a stable amide bond, facilitated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The hydrophilic PEG chain of this compound offers several advantages in drug development, including:
-
Increased Solubility and Stability: The PEG chain can improve the solubility and stability of conjugated molecules in aqueous environments.
-
Reduced Immunogenicity: The PEG moiety can shield the biomolecule from the host's immune system, reducing its immunogenic potential.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.
Chemical Principle of EDC/NHS Coupling
The conjugation of this compound to a primary amine-containing biomolecule using EDC and NHS is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This step increases the efficiency of the conjugation reaction by reducing the rate of hydrolysis.
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification columns: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column
-
Dialysis tubing or centrifugal ultrafiltration units
-
Standard laboratory equipment (pipettes, tubes, pH meter, spectrophotometer)
Protocol for this compound Conjugation to a Monoclonal Antibody (mAb)
This protocol is an example and may require optimization for different proteins.
1. Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the mAb solution at a concentration of 2-5 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound with the calculated volumes of EDC and NHS stock solutions. A typical starting point is a 20 to 50-fold molar excess of PEG-acid and a 1.5 to 2-fold molar excess of EDC/NHS over the PEG-acid.
-
The reaction volume should be kept small to maintain high concentrations.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
3. Conjugation to the Monoclonal Antibody:
-
Add the activated this compound mixture to the mAb solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer (PBS) if necessary. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[1][2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the PEGylated mAb:
-
The purification strategy aims to remove unreacted this compound, excess reagents, and to separate the PEGylated mAb from the unconjugated mAb.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated mAb from the smaller unconjugated mAb and excess PEG-acid.[3][4]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein, allowing for separation of different PEGylation species (e.g., mono-, di-, tri-PEGylated) and the unconjugated protein.
-
Dialysis/Ultrafiltration: Can be used to remove excess small molecule reagents.
Visualizing the Experimental Workflow
References
Application Notes and Protocols: Enhancing Therapeutic Protein Solubility with m-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic proteins, such as monoclonal antibodies, cytokines, and enzymes, are at the forefront of modern medicine. However, their development and formulation are often hampered by poor solubility, which can lead to challenges in manufacturing, stability, and administration.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a well-established strategy to overcome these limitations.[1][3][4] The hydrophilic nature of the PEG polymer chain increases the hydrodynamic radius of the protein and shields it from intermolecular interactions that can lead to aggregation and precipitation.
This document provides detailed application notes and protocols for the use of m-PEG13-acid, a monodisperse PEG linker, to improve the solubility of therapeutic proteins. This compound is a short-chain PEG derivative featuring a terminal carboxylic acid group. This functional group can be activated to react with primary amines, such as the ε-amino group of lysine residues on the protein surface, forming a stable amide bond. The methoxy-terminated end of the PEG ensures that the reagent is monofunctional, preventing protein cross-linking.
Key Advantages of Using this compound for Solubility Enhancement
-
Improved Aqueous Solubility: The hydrophilic PEG chain enhances the solubility of the protein in aqueous solutions.
-
Reduced Aggregation: The PEGylation creates a steric shield around the protein, reducing the likelihood of protein-protein interactions that lead to aggregation.
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, leading to a longer circulating half-life in vivo.
-
Reduced Immunogenicity: The PEG shield can mask immunogenic epitopes on the protein surface, reducing the potential for an immune response.
Data Presentation: Illustrative Solubility Enhancement of a Model Therapeutic Protein
The following tables present hypothetical, yet realistic, quantitative data on the solubility enhancement of a model therapeutic protein (e.g., a recombinant cytokine) after PEGylation with this compound.
Table 1: Properties of this compound
| Property | Specification |
| Chemical Formula | C28H56O15 |
| Molecular Weight | 632.74 g/mol |
| CAS Number | 1239588-11-4 |
| Purity | >95% |
| Physical Form | Colorless oil to white solid |
| Solubility | Soluble in DCM, THF, DMF, and DMSO |
| Storage | Store desiccated at 0-10 °C |
Table 2: Solubility Enhancement of a Model Therapeutic Protein (TP-1)
| Parameter | Native TP-1 | PEGylated TP-1 (Low Molar Ratio) | PEGylated TP-1 (High Molar Ratio) |
| This compound:Protein Molar Ratio | N/A | 5:1 | 20:1 |
| Average Degree of PEGylation (DOP) | 0 | 1.8 | 4.2 |
| Solubility in PBS (pH 7.4) (mg/mL) | 2.5 | 15.2 | 28.7 |
| Fold Increase in Solubility | - | 6.1x | 11.5x |
| Aggregation Onset Temperature (°C) | 55 | 68 | 75 |
| In Vitro Bioactivity (% of Native) | 100% | 92% | 85% |
Experimental Protocols
Protocol 1: PEGylation of a Therapeutic Protein with this compound
This protocol describes the covalent conjugation of this compound to a therapeutic protein containing accessible primary amine groups (lysine residues). The carboxylic acid group of this compound is activated using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.
Materials:
-
Therapeutic protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Prepare the therapeutic protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution. The molar ratio of PEG to protein can be varied (e.g., 5:1, 10:1, 20:1) to achieve different degrees of PEGylation.
-
The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or by dialysis against the desired storage buffer.
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used for further purification and to separate species with different degrees of PEGylation.
-
Protocol 2: Quantification of Protein Solubility using a PEG Precipitation Assay
This assay provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation. An increase in the PEG concentration needed for precipitation indicates improved solubility.
Materials:
-
Native and PEGylated protein samples of known concentration
-
Precipitation Buffer: e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
PEG Stock Solution: 40% (w/v) PEG 8000 in Precipitation Buffer
-
96-well microplates (UV-transparent for absorbance reading)
-
Microplate reader
Procedure:
-
Preparation of PEG Dilutions:
-
In a 96-well plate, create a serial dilution of the PEG Stock Solution with the Precipitation Buffer to obtain a range of PEG concentrations (e.g., from 0% to 20%).
-
-
Sample Addition:
-
Add a fixed amount of the native or PEGylated protein to each well containing the PEG dilutions. The final protein concentration should be consistent across all wells.
-
-
Incubation:
-
Seal the plate and incubate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration and precipitation.
-
-
Centrifugation:
-
Centrifuge the plate to pellet any precipitated protein.
-
-
Supernatant Transfer:
-
Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent microplate.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 280 nm using a microplate reader to determine the concentration of the remaining soluble protein.
-
-
Data Analysis:
-
Plot the soluble protein concentration as a function of the PEG concentration. The PEG concentration at which 50% of the protein has precipitated (PEG1/2) can be used as a measure of relative solubility. A higher PEG1/2 value indicates greater solubility.
-
Visualizations
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes & Protocols for Targeted Drug Delivery Using m-PEG13-acid
Introduction
Methoxypolyethylene glycol-13-acid (m-PEG13-acid) is a heterobifunctional PEG linker that has become an invaluable tool in the field of drug delivery. It features a methoxy-terminated PEG chain of a defined length and a terminal carboxylic acid group.[1][2] The hydrophilic PEG chain can increase the aqueous solubility and circulation half-life of conjugated molecules or nanoparticles by providing a "stealth" layer that reduces opsonization and subsequent clearance by the mononuclear phagocyte system.[3][4][5] The terminal carboxylic acid provides a versatile handle for covalent conjugation to amine-containing drugs, targeting ligands, or lipids to form stable amide bonds, typically through the use of activators like EDC and NHS. These characteristics make this compound a key component in the development of sophisticated, targeted drug delivery systems such as liposomes, polymeric micelles, and other nanocarriers.
Application Note 1: Formulation of Stealth Nanocarriers for Passive Targeting
The PEGylation of nanocarriers is a widely adopted strategy to improve their pharmacokinetic profiles. By incorporating this compound into the formulation of liposomes or polymeric micelles, researchers can create "stealth" nanoparticles. These particles can evade the body's natural defense mechanisms, leading to prolonged circulation times. This extended circulation is critical for passive targeting via the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
The carboxylic acid terminus of this compound is typically conjugated to an amine-functionalized lipid (e.g., DSPE) prior to nanoparticle formulation or incorporated into copolymers used for micelle self-assembly. The density of the PEG chains on the nanoparticle surface is a critical parameter that can influence both its stealth properties and its interaction with target cells. While a dense PEG layer reduces protein adsorption, it can also hinder cellular uptake, a phenomenon known as the "PEG dilemma". Therefore, optimization of PEG density is crucial for balancing circulation time and therapeutic efficacy.
Caption: Passive targeting mechanism of PEGylated nanoparticles.
Application Note 2: Strategies for Active Targeting
Beyond passive accumulation, this compound is instrumental in developing actively targeted drug delivery systems. The terminal carboxylic acid group, after conjugation to the nanoparticle surface, can be further functionalized with targeting ligands such as antibodies, peptides (e.g., NGR), or small molecules (e.g., folic acid). These ligands are chosen to bind with high affinity to receptors that are overexpressed on the surface of target cells, such as cancer cells.
This active targeting strategy enhances the specificity of the drug delivery system, increasing the concentration of the therapeutic agent at the site of action while minimizing exposure to healthy tissues. This leads to improved therapeutic outcomes and reduced side effects. The conjugation of these ligands to the distal end of the PEG chain ensures that they are accessible for receptor binding.
Caption: Active targeting and cellular uptake workflow.
Quantitative Data Summary
The following tables summarize representative physicochemical properties of nanocarriers formulated using PEG-acid derivatives. These values are indicative and should be optimized for each specific drug and application.
Table 1: Representative Physicochemical Properties of PEGylated Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| Lipo-PEG-1 | DSPC:Chol:DSPE-PEG (55:40:5) | 125 ± 5 | < 0.15 | -25 ± 3 | > 90 |
| Lipo-PEG-2 | DOPC:Chol:DSPE-PEG (55:40:5) | 135 ± 8 | < 0.20 | -30 ± 4 | > 90 |
| Lipo-PEG-HA | DOPC:Chol:DSPE-PEG:HA-DPPE (54:40:5:1) | 130 ± 6 | < 0.18 | -32 ± 5 | > 90 |
(Data are representative based on findings for similar systems.)
Table 2: Representative Properties of PEGylated Polymeric Micelles
| Formulation ID | Copolymer Composition | CMC (mg/mL) | Mean Diameter (nm) | Drug Loading (%) |
|---|---|---|---|---|
| Micelle-PEG-1 | mPEG-PCL | 0.01 - 0.05 | 20 - 50 | 5 - 15 |
| Micelle-PEG-2 | mPEG-PLA | 0.02 - 0.06 | 30 - 60 | 4 - 12 |
| Micelle-PEG-pH | mPEG-PAE | 0.07 - 0.15 | 40 - 80 | ~5 |
(Data are representative based on findings for similar systems.)
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
Principle: This protocol describes the activation of the carboxylic acid group on this compound using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This activated PEG is then reacted with a primary amine on a drug, lipid, or targeting ligand to form a stable amide bond.
Materials:
-
This compound
-
Amine-containing molecule (e.g., DSPE-NH2)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolution: Dissolve this compound (1.2 equivalents) in anhydrous DMF. In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Activation: Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the this compound solution. Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere to form the NHS-activated PEG.
-
Conjugation: Add the solution of the amine-containing molecule to the activated PEG solution. Let the reaction proceed overnight at room temperature with gentle stirring.
-
Quenching: Add quenching buffer to the reaction mixture to quench any unreacted NHS-activated PEG.
-
Purification: Purify the conjugate by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.
-
Lyophilization: Lyophilize the purified solution to obtain the final conjugate as a powder.
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR, FTIR, or MALDI-TOF mass spectrometry.
Caption: EDC/NHS conjugation chemistry workflow.
Protocol 2: Formulation of PEGylated Liposomes via Post-Insertion
Principle: The post-insertion method is a convenient technique for preparing PEGylated liposomes. It involves incubating pre-formed, un-PEGylated liposomes with micelles composed of PEG-lipid conjugates (e.g., m-PEG13-DSPE). The PEG-lipids spontaneously transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.
Materials:
-
Primary lipids (e.g., DSPC, Cholesterol)
-
m-PEG13-DSPE conjugate (from Protocol 1)
-
Drug to be encapsulated
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Chloroform
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Hydration (Pre-formed Liposomes): a. Dissolve the primary lipids (e.g., DSPC and cholesterol) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. Vortex until the film is fully suspended.
-
Size Reduction: a. Subject the hydrated lipid suspension to several freeze-thaw cycles. b. Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles of a defined size.
-
Preparation of PEG-Lipid Micelles: a. Dissolve the m-PEG13-DSPE conjugate in the hydration buffer at a concentration above its critical micelle concentration (CMC). b. Briefly sonicate if necessary to ensure complete dissolution and micelle formation.
-
Post-Insertion Step: a. Add the m-PEG13-DSPE micelle solution to the pre-formed liposome suspension. A typical starting point is 5 mol% of PEG-lipid relative to the total lipid content of the liposomes. b. Incubate the mixture in a water bath at a temperature above the phase transition temperature (Tc) of the primary lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring.
-
Purification: a. Remove the un-encapsulated drug and excess PEG-lipid micelles by size exclusion chromatography or dialysis.
-
Characterization: a. Analyze the final PEGylated liposomes for particle size and zeta potential (using DLS), encapsulation efficiency (using HPLC or fluorescence spectroscopy), and PEG density.
Protocol 3: In Vitro Drug Release Study
Principle: This protocol uses a dialysis-based method to evaluate the in vitro release kinetics of a drug from a nanoparticle formulation. The formulation is placed in a dialysis bag, which is then immersed in a release medium. The rate at which the drug diffuses out of the bag into the medium is measured over time. To simulate physiological conditions, release can be tested at different pH values (e.g., pH 7.4 for blood and pH 5.5 for the endosomal environment).
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane tubing (e.g., 10 kDa MWCO)
-
Release Buffer 1: PBS, pH 7.4
-
Release Buffer 2: Acetate Buffer, pH 5.5
-
Shaking incubator or water bath
Procedure:
-
Preparation: Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag. Securely close both ends of the bag.
-
Incubation: Place the dialysis bag into a larger container with a known volume (e.g., 50 mL) of Release Buffer 1 (pH 7.4). Place a parallel setup in Release Buffer 2 (pH 5.5).
-
Sampling: Place the containers in a shaking incubator at 37°C. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantification: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry, or fluorescence spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the formulation. Plot the cumulative release (%) versus time.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
Principle: This protocol quantifies the internalization of fluorescently labeled nanoparticles into a target cell line. By labeling the nanoparticle (e.g., with a fluorescent lipid) or the drug cargo, cellular uptake can be measured as an increase in the mean fluorescence intensity of the cells using flow cytometry.
Materials:
-
Target cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles
-
PBS, Trypsin-EDTA, and Trypan Blue
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Treatment: Remove the old medium and wash the cells once with PBS. Add fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Include an untreated cell sample as a negative control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C. To distinguish between binding and active uptake, a control plate can be incubated at 4°C, where energy-dependent uptake is inhibited.
-
Cell Harvesting: a. After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles. b. Add Trypan Blue solution for 2-3 minutes to quench the fluorescence of nanoparticles that are only bound to the cell surface. c. Wash the cells once more with PBS. d. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Sample Preparation for Flow Cytometry: a. Centrifuge the cell suspension and resuspend the cell pellet in cold FACS buffer (PBS with 1% FBS). b. Filter the cell suspension through a cell strainer to obtain a single-cell suspension.
-
Data Acquisition: Analyze the samples on a flow cytometer. For each sample, acquire data from at least 10,000 events.
-
Data Analysis: Gate the viable cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. Compare the MFI of treated cells to that of untreated controls to quantify uptake.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound|CAS 1239588-11-4|DC Chemicals [dcchemicals.com]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 5. PEG - a versatile conjugating ligand for drugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Peptide-PEG Conjugates Using m-PEG13-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules like peptides and proteins, is a widely adopted strategy in drug development to enhance the therapeutic properties of biopharmaceuticals.[1][2][3] Key advantages of PEGylation include improved drug solubility and stability, extended circulatory half-life by reducing renal clearance, and decreased immunogenicity by masking epitopes from the host's immune system.[1][2] This application note provides a detailed protocol for the synthesis of peptide-PEG conjugates using methoxy-PEG13-acid (m-PEG13-acid), a monodisperse PEG reagent. The use of a monodisperse PEG ensures the creation of a homogeneous product, which simplifies purification and characterization.
The protocol focuses on the conjugation of this compound to primary amine groups (the N-terminus α-amine or the ε-amine of lysine residues) on a peptide. This is achieved by activating the carboxylic acid group of the PEG reagent using carbodiimide chemistry to form a stable amide bond with the peptide.
Principle of the Method The synthesis is a two-step process performed in a single pot. First, the carboxylic acid on the this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This activation step is typically performed in an acidic buffer (pH 5.5-6.0) to optimize the formation of the ester.
In the second step, the pH of the solution is raised to 7.2-8.0, and the peptide is added. The primary amine groups on the peptide perform a nucleophilic attack on the NHS ester, displacing the NHS leaving group and forming a stable amide bond, thus creating the peptide-PEG conjugate.
Experimental Workflow and Reaction Scheme
The overall experimental workflow for the synthesis of peptide-PEG conjugates is depicted below.
Figure 1: General workflow for the synthesis, purification, and characterization of a peptide-PEG conjugate.
The chemical conjugation strategy relies on the formation of a stable amide bond.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed m-PEG13-acid Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during m-PEG13-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound is a PEG derivative with a terminal carboxylic acid.[1][2][3] This carboxylic acid can be coupled with primary amine groups on a target molecule (e.g., proteins, peptides) to form a stable amide bond.[1][2] This reaction typically requires the use of activating agents, most commonly a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS.
Q2: What is the optimal pH for this compound conjugation using EDC/NHS chemistry?
A2: The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges:
-
Activation Step: The activation of the this compound's carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .
-
Coupling Step: The subsequent reaction of the NHS-activated PEG with the primary amine on the target molecule is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5 .
For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5.0-6.0, and then adjust the pH to 7.2-8.5 for the coupling step.
Q3: Which buffers are recommended for the conjugation reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are frequently used.
Buffers to Avoid: Tris, glycine, and acetate buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.
Q4: What are the recommended molar ratios of this compound, EDC, and NHS?
A4: The optimal molar ratios can vary depending on the specific molecules being coupled and should be optimized for each application. However, a common starting point is to use a molar excess of EDC and NHS relative to the this compound.
| Reagent | Recommended Molar Excess (relative to carboxyl groups) |
| EDC | 2- to 10-fold |
| NHS | 2- to 5-fold |
A frequently suggested starting ratio for protein conjugations is a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.
Q5: How should I prepare and store my this compound, EDC, and NHS reagents?
A5: Proper storage and handling are crucial for maintaining the activity of these reagents.
-
This compound: Store at 0-10°C or -20°C, depending on the manufacturer's recommendation. It is soluble in DMSO, DMF, DCM, and THF.
-
EDC and NHS: These reagents are sensitive to moisture. Store them desiccated at -20°C. Before opening, allow the vials to warm to room temperature to prevent condensation. It is best to prepare fresh solutions for each experiment. For water-insoluble NHS esters, dissolve them in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Buffer pH | Verify the pH of your reaction buffers. Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5. | The reaction efficiency is highly pH-dependent. A suboptimal pH can lead to protonated amines (unreactive) or rapid hydrolysis of the NHS ester. |
| Hydrolyzed NHS Ester | Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. Ensure proper storage in a desiccated environment. | NHS esters are susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine). If your sample contains other nucleophiles, consider a buffer exchange step before conjugation. | Competing nucleophiles will react with the activated this compound, reducing the yield of the desired conjugate. |
| Insufficient Molar Ratio of Reagents | Optimize the molar ratio of this compound, EDC, and NHS. Try increasing the molar excess of the PEG reagent. | A sufficient excess of the PEGylating agent is often required to drive the reaction to completion. |
| Inaccessible Amine Groups on Target Molecule | If working with proteins, consider performing the reaction under denaturing conditions to expose buried amine groups. Note that this may affect protein activity. | The primary amine groups on your target molecule may be sterically hindered and unavailable for reaction. |
Problem 2: Precipitation During the Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Protein Aggregation | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. | Changes in pH or the addition of reagents can sometimes cause proteins to aggregate and precipitate. |
| High Concentration of EDC | If using a large excess of EDC and observing precipitation, try reducing the concentration. | Very high concentrations of EDC can sometimes lead to precipitation. |
| Low Solubility of PEGylated Product | The addition of the PEG chain can alter the solubility of your molecule. You may need to adjust the buffer composition or pH. | While PEG is hydrophilic, the overall properties of the conjugate may lead to reduced solubility in certain buffers. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed to minimize self-polymerization of proteins that also contain carboxyl groups.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be conjugated (in Coupling Buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS and exchange the buffer to Coupling Buffer using a desalting column. This step also allows for adjusting the pH for the coupling reaction.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and byproducts using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Protocol 2: Monitoring Conjugation Efficiency by SDS-PAGE
Materials:
-
Samples from the conjugation reaction at different time points (e.g., 0, 1, 2, 4 hours)
-
SDS-PAGE gels
-
Running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Mix aliquots of the reaction mixture with loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel to visualize the protein bands.
-
Analysis: The PEGylated protein will have a higher molecular weight than the unconjugated protein, resulting in a band shift. The intensity of the shifted band relative to the unconjugated protein band can be used to estimate the conjugation efficiency.
Visualizations
Caption: EDC/NHS conjugation reaction pathway.
Caption: Troubleshooting workflow for low yield.
Purification and Analysis Data
Table 1: Common Analytical Techniques for PEGylation Reactions
| Technique | Purpose | Information Obtained |
| SDS-PAGE | Monitoring reaction progress, assessing purity | Molecular weight shift upon PEGylation, presence of unreacted protein. |
| Size-Exclusion Chromatography (SEC) | Purification, analysis of aggregates and fragments | Separation based on hydrodynamic radius. |
| Ion-Exchange Chromatography (IEX) | Purification, separation of isoforms | Separation based on charge differences. PEG chains can shield protein charges. |
| Reverse Phase HPLC (RP-HPLC) | Analysis of purity, separation of isomers | Separation based on hydrophobicity. |
| Mass Spectrometry (MS) | Confirmation of conjugation, determination of PEGylation degree | Precise molecular weight of the conjugate. |
Table 2: Influence of pH on NHS-Ester Hydrolysis
| pH | Temperature | Half-life of NHS-ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
References
Technical Support Center: Optimizing m-PEG13-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of m-PEG13-acid reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: this compound is a methoxy-terminated polyethylene glycol with a carboxylic acid group. It is commonly used to PEGylate molecules containing primary amines (-NH2). The reaction forms a stable amide bond through a carbodiimide-mediated coupling, most frequently using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The process involves two main steps: the activation of the carboxylic acid on the this compound by EDC to form a highly reactive O-acylisourea intermediate, followed by the reaction of this intermediate with a primary amine to form the desired amide conjugate. The addition of NHS stabilizes the reactive intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the amine.[4][5]
Q2: What are the recommended storage and handling conditions for the key reagents?
A2: Both EDC and NHS are sensitive to moisture. To maintain their activity, they should be stored desiccated at -20°C. Before opening, it is crucial to allow the reagent vials to warm to room temperature to prevent condensation from forming on the product. Prepare solutions of EDC and NHS immediately before use, as they are prone to hydrolysis in aqueous environments. Unused reconstituted reagent should be discarded and not stored as a stock solution.
Q3: What is the optimal pH for the this compound coupling reaction?
A3: The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges. For maximal efficiency, a two-step pH adjustment is recommended:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.
-
Coupling Step: The subsequent reaction of the activated this compound (as an NHS ester) with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.
Q4: Which buffers should I use for the reaction?
A4: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Borate or bicarbonate buffers are also suitable alternatives.
Q5: What are the recommended molar ratios of this compound, EDC, and NHS?
A5: The optimal molar ratios can vary depending on the specific substrates being coupled. However, a common starting point is to use a molar excess of the coupling reagents relative to the this compound. Optimization is often necessary to achieve the highest yield while minimizing side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a frequent challenge in this compound conjugations. The root cause often lies in the reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action | Citation |
| Suboptimal pH | Verify the pH of your reaction buffers for both the activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) steps. A two-step pH adjustment is highly recommended. | |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Ensure they have been stored properly at -20°C with a desiccant. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare EDC/NHS solutions fresh for each experiment. | |
| Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine). If your amine-containing substrate is in a Tris-buffered solution, perform a buffer exchange into a non-amine buffer like PBS or MES before the reaction. | |
| Insufficient Reagent Concentration | The molar ratio of EDC/NHS to this compound may be too low. Try increasing the molar excess of EDC and NHS. A starting point of 2- to 10-fold molar excess for EDC and 2- to 5-fold for NHS over the carboxyl groups can be considered. | |
| Hydrolysis of Activated PEG | The activated O-acylisourea intermediate is unstable in water. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive ester, but it can still hydrolyze. Ensure the amine-containing molecule is added promptly after the activation step. |
Issue 2: Precipitation During the Reaction
Precipitation of your starting materials or product can significantly reduce your final yield.
| Potential Cause | Recommended Action | Citation |
| Substrate Aggregation | Changes in pH or the addition of reagents can sometimes cause proteins or other molecules to aggregate. Confirm that your substrate is soluble and stable in the chosen reaction buffers. A buffer exchange may be necessary to ensure compatibility. | |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Poor Solubility of this compound | While this compound is generally soluble in many aqueous and organic solvents, ensure it is fully dissolved before initiating the reaction. It is soluble in DMSO, DCM, and DMF. |
Data Presentation: Optimizing Reaction Parameters
The efficiency of your this compound reaction is influenced by several key parameters. The following tables summarize the impact of these factors.
Table 1: Effect of pH on Reaction Steps
| Reaction Step | Optimal pH Range | Commonly Used Buffer | Rationale | Citation |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis. | |
| Amine Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) | The primary amine is deprotonated and more nucleophilic, leading to efficient amide bond formation. |
Table 2: Molar Ratios of Coupling Reagents
| Reagent | Recommended Molar Ratio (vs. This compound) | Rationale | Citation |
| EDC | 2 - 10 fold excess | Drives the activation of the carboxylic acid to completion. | |
| NHS/Sulfo-NHS | 2 - 5 fold excess | Efficiently converts the unstable O-acylisourea intermediate to a more stable NHS ester, improving overall yield and reducing side reactions. | |
| Amine-containing molecule | 1 - 1.5 fold excess (relative to this compound) | A slight excess can help drive the reaction to completion, but a large excess may complicate purification. |
Table 3: Impact of Temperature and Time
| Parameter | Condition | Impact on Efficiency | Citation |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for both activation and coupling steps, which are typically fast. | |
| 4°C | Often used for overnight reactions, especially with sensitive biomolecules, to minimize degradation or aggregation. The reaction rate will be slower. | ||
| Reaction Time | Activation (EDC/NHS) | 15 - 30 minutes | Usually sufficient for complete activation of the carboxylic acid. |
| Coupling (with amine) | 2 hours to overnight | The required time depends on the reactivity of the amine and the reaction temperature. |
Table 4: Comparison of Common Coupling Agents
| Coupling Agent | Advantages | Disadvantages | Citation |
| EDC/NHS | Water-soluble byproducts (easy removal), well-established protocols, efficient for bioconjugation. | Can cause side reactions if not optimized (e.g., N-acylurea formation). EDC itself is unstable in water. | |
| HATU | Generally faster and more efficient, especially for sterically hindered amines. Less epimerization. | More expensive than EDC/NHS. Byproducts can be more difficult to remove. Can react with unprotected N-termini if used in large excess. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Amide Coupling
This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare a solution of your amine-containing molecule in a non-amine buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A common starting concentration is 10 mg/mL for each.
-
-
Activation of this compound:
-
To the this compound solution, add the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:5:2 (this compound : EDC : Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Activated PEG (Optional but Recommended):
-
To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2-7.5). This step minimizes side reactions.
-
-
Coupling Reaction:
-
Immediately add the activated (and optionally purified) this compound solution to your amine-containing molecule solution.
-
If the desalting step was skipped, adjust the pH of the activation mixture to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and deactivate any remaining reactive NHS-esters, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the final PEGylated product using dialysis, size-exclusion chromatography, or another suitable purification method to remove unreacted PEG, quenching reagents, and byproducts.
-
Protocol 2: Organic Solvent Amide Coupling
This protocol is suitable for small molecules soluble in organic solvents.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a dry organic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
In separate vials, dissolve EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) in the same dry solvent.
-
-
Activation of this compound:
-
Add the EDC solution to the this compound solution, followed by the NHS solution.
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule (1-1.2 equivalents) in the same dry solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the amine solution.
-
Add the amine solution to the activated this compound mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography or another suitable method to isolate the desired conjugate.
-
Visualizations
Caption: Reaction mechanism of EDC/NHS mediated this compound coupling.
Caption: Experimental workflow for a two-step aqueous this compound conjugation.
Caption: Troubleshooting decision tree for low yield in this compound reactions.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. m-PEG13-acid_TargetMol [targetmol.com]
- 3. This compound, 2170098-33-4 | BroadPharm [broadpharm.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
proper storage and handling of m-PEG13-acid to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of m-PEG13-acid to prevent degradation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. It is recommended to store it desiccated at -20°C and protected from light.[1][2] For long-term stability, storing under an inert atmosphere of nitrogen or argon is also advised.[2]
Q2: How should I handle this compound upon receiving it and during experimental use?
A2: Before opening the vial for the first time, it is essential to allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[1] For ease of handling, especially since this compound can be a low-melting solid, preparing a stock solution in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended.[1] Unused stock solutions should be stored at -20°C under an inert gas. When using the stock solution, it is best to use a syringe to minimize exposure to air and moisture.
Q3: What are the primary degradation pathways for this compound?
A3: The degradation of this compound is primarily associated with its polyethylene glycol (PEG) backbone. The main degradation pathways include:
-
Oxidative degradation: In the presence of oxygen, the PEG chain can undergo oxidation, leading to the formation of aldehydes, carboxylates, and peroxides. This process can be accelerated by exposure to light and elevated temperatures.
-
Thermal degradation: At elevated temperatures, the PEG chain can undergo random scission, resulting in lower molecular weight PEG fragments. This is more pronounced in the presence of air.
-
Hydrolysis: While the ether linkages in the PEG backbone are generally stable, the carboxylic acid group can be susceptible to reactions, and any ester linkages, if present as impurities or in subsequent conjugates, are prone to hydrolysis, which is influenced by pH.
Q4: How does pH affect the stability of this compound and its conjugates?
A4: The stability of the PEG backbone itself is relatively insensitive to pH. However, the reactivity of the terminal carboxylic acid group is pH-dependent. For activation with EDC/NHS, an acidic pH (4.5-6.0) is optimal for the activation step, while a slightly basic pH (7.0-8.5) is required for the subsequent coupling to primary amines. Using inappropriate pH can lead to inefficient reactions and potential side reactions. For PEGylated conjugates containing ester bonds, the rate of hydrolysis is pH-dependent, with increased degradation at both acidic and basic pH compared to neutral pH.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound, particularly when using EDC/NHS chemistry.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inactive this compound due to improper storage or handling. | Ensure this compound is stored at -20°C under dry conditions and brought to room temperature before use. Prepare fresh stock solutions in anhydrous solvent. |
| Inefficient activation of the carboxylic acid group. | Use the optimal pH for EDC/NHS activation (pH 4.5-6.0) with a suitable buffer like MES. Use a fresh, high-quality EDC and NHS, as they are moisture-sensitive. | |
| Incorrect pH for the coupling reaction. | After activation, adjust the pH to 7.2-7.5 for the reaction with the amine-containing molecule using a buffer like PBS. | |
| Presence of competing nucleophiles. | Ensure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates. | |
| Steric hindrance. | Consider using a longer PEG linker if the conjugation site is sterically hindered. Increase the reaction time or temperature, being mindful of the stability of the biomolecule. | |
| Precipitation during reaction | Protein aggregation due to buffer conditions or reagent addition. | Confirm protein solubility and stability in the chosen reaction buffers. Perform a buffer exchange if necessary. |
| High concentration of EDC. | If using a large excess of EDC, try reducing the concentration. | |
| Multiple Products or Side Reactions | Reaction with non-target amines on the biomolecule. | Optimize the molar ratio of this compound to your target molecule. |
| Formation of an O-acylisourea intermediate that reacts with water. | Perform the reaction in a two-step process: activate the carboxyl group first, then add the amine-containing molecule. | |
| Difficulty in Purifying the Conjugate | Excess unreacted this compound. | Optimize the stoichiometry to use a minimal excess of the PEG reagent. Use size-exclusion chromatography (SEC) or dialysis for purification. |
| Presence of aggregated protein-PEG conjugates. | Analyze the purified product using techniques like SDS-PAGE and SEC-HPLC to assess purity and aggregation. |
Experimental Protocols
General Protocol for EDC/NHS Coupling of this compound to a Protein
This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and purification methods is recommended for each specific application.
Materials:
-
This compound
-
Protein with primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer: PBS (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the protein solution in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS (a common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
The pH of the final reaction mixture should be between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer. Incubate for 15 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Use techniques like HPLC or mass spectrometry to confirm successful conjugation and assess purity.
-
Visualizations
Caption: Recommended workflow for this compound from storage to use.
Caption: EDC/NHS coupling pathway for this compound.
References
Technical Support Center: Optimizing m-PEG13-acid Amide Bond Formation
Welcome to the technical support center for optimizing pH and other critical parameters for successful m-PEG13-acid amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The amide bond formation using this compound and a primary amine, facilitated by EDC and NHS, is a two-step process, each with its own optimal pH range.
-
Step 1: Carboxylic Acid Activation: The activation of the terminal carboxylic acid on this compound using EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5-7.2 .[1][2][3][4] For best results, a pH range of 5.0-6.0 is often recommended for this activation step.[1]
-
Step 2: Amine Coupling: The subsequent reaction of the NHS-activated this compound with the primary amine is most efficient at a neutral to slightly basic pH, generally between pH 7.0 and 9.0 . A commonly recommended range for this coupling step is pH 7.2-7.5 .
Q2: Why are there two different optimal pH values for the reaction?
A2: The two-step mechanism involves distinct chemical transformations that are favored under different pH conditions. The carbodiimide (EDC) mediated activation of the carboxylic acid is more efficient at a slightly acidic pH, which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate. In contrast, the amine coupling step requires a deprotonated primary amine to act as a nucleophile, which is favored at a more basic pH.
Q3: Can I perform the entire reaction at a single pH?
A3: While it is possible to perform the reaction at a single pH within the overlapping range (e.g., pH 7.0-7.2), it is generally not recommended for optimal efficiency. Performing a two-step reaction with a pH shift allows for the highest yield and purity of the final conjugate. The activation of the carboxylic acid is significantly more efficient at a lower pH, and the subsequent amine coupling is more effective at a higher pH.
Q4: What are the consequences of using a suboptimal pH?
A4: Using a suboptimal pH can lead to several issues:
-
Low Conjugation Yield: If the activation pH is too high or the coupling pH is too low, the reaction rates will decrease, resulting in a lower yield of the desired conjugate.
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. If the amine coupling is not efficient, the activated PEG will hydrolyze back to the carboxylic acid.
-
Side Reactions: Suboptimal pH can promote undesirable side reactions, leading to a more heterogeneous product mixture and complicating purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH of Buffers: The pH of your activation or coupling buffer is outside the optimal range. | Verify the pH of all buffers immediately before use. For the activation step, use a buffer like MES at pH 5.0-6.0. For the coupling step, adjust the pH to 7.2-7.5 with a buffer like PBS. |
| Hydrolysis of EDC or NHS: Reagents may have been exposed to moisture. | Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Use freshly prepared stock solutions. | |
| Competing Nucleophiles in Buffer: Use of buffers containing primary amines (e.g., Tris, Glycine) during the activation or coupling step. | Use non-amine containing buffers such as MES for activation and PBS for coupling. | |
| Multiple PEGylated Species or Unexpected Byproducts | Reaction Stoichiometry: The molar ratio of PEG reagent to the target molecule is too high, leading to multi-PEGylation on molecules with multiple amine groups. | Carefully control the molar ratio of this compound to your amine-containing molecule. A lower excess of the PEG reagent will favor mono-PEGylation. |
| Hydrolysis of NHS-ester: The activated PEG is hydrolyzing back to the acid before reacting with the amine. | Add the amine-containing molecule to the activated PEG immediately after the activation step and pH adjustment. Do not allow the activated PEG to sit for extended periods, especially at a higher pH. | |
| Precipitation Occurs During Reaction | Solubility Issues: The PEGylated conjugate or one of the reactants may have limited solubility in the reaction buffer. | The hydrophilic PEG spacer on this compound generally increases aqueous solubility. However, if your target molecule is poorly soluble, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
Data Summary
The following tables summarize the key quantitative parameters for the this compound amide bond formation.
Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling
| Reaction Step | Parameter | Recommended Range | Reference |
| Carboxylic Acid Activation | pH | 4.5 - 7.2 | |
| Optimal pH | 5.0 - 6.0 | ||
| Amine Coupling | pH | 7.0 - 9.0 | |
| Optimal pH | 7.2 - 7.5 |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes | Reference |
| Activation Time | 15 minutes | At room temperature. | |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C. | |
| Molar Excess of EDC/NHS | 5- to 10-fold | Over this compound. | |
| Quenching Agent | Hydroxylamine, Tris, Glycine | To stop the reaction by hydrolyzing unreacted NHS-esters. |
Experimental Protocols
Protocol: Two-Step Amide Bond Formation with this compound
This protocol describes a general method for conjugating this compound to a primary amine-containing molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents, including this compound, EDC, and NHS, to room temperature before opening their containers to prevent moisture condensation.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of this compound:
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Alternatively, for sensitive molecules, the pH of the activated this compound solution can be raised to 7.2-7.5 with the Conjugation Buffer before adding the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column, dialysis, or another suitable chromatographic method.
-
Visualizations
Caption: Experimental workflow for two-step this compound amide bond formation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Purification of m-PEG13-Acid Conjugates
Welcome to the Technical Support Center for the purification of m-PEG13-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specific conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main challenges in purifying this compound conjugates arise from the inherent properties of the PEG moiety and the complexity of the reaction mixture. Key difficulties include:
-
Removal of Excess Reagents: Separating the desired conjugate from unreacted this compound and the unconjugated substrate molecule.
-
Resolution of PEGylated Species: In instances of non-specific conjugation, it can be challenging to separate mono-PEGylated products from multi-PEGylated species and their positional isomers.
-
Product Polydispersity: While this compound is a discrete PEG, broader molecular weight distributions in other PEG reagents can lead to a heterogeneous mixture of conjugates, complicating purification.
-
Co-elution with Impurities: The similar physicochemical properties of the conjugate and certain impurities can lead to co-elution in chromatographic methods.
-
Product Aggregation: PEGylated molecules can sometimes aggregate, leading to low recovery and challenging purification.[]
-
Solubility Issues: The solubility of the conjugate can vary significantly depending on the properties of the conjugated molecule, potentially leading to precipitation during purification.
Q2: Which purification techniques are most suitable for this compound conjugates?
The most effective purification methods for this compound conjugates are primarily chromatographic techniques that exploit differences in size, hydrophobicity, or charge between the conjugate and impurities.[2][3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for purifying PEGylated small molecules and peptides.[2] Separation is based on hydrophobicity. The addition of the hydrophilic m-PEG13 chain will typically decrease the retention time of a hydrophobic small molecule on a reversed-phase column. Conversely, for a very polar small molecule, the addition of the more hydrophobic PEG chain can increase the retention time.[4]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is effective for removing unreacted small molecules and excess PEG from the larger conjugate. However, its resolution may be insufficient to separate species with small size differences.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar conjugates that are not well-retained by RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high organic content.
-
Ion-Exchange Chromatography (IEX): If the conjugated molecule or the this compound conjugate possesses a net charge, IEX can be a very effective purification method.
Q3: How can I monitor the purity of my this compound conjugate during and after purification?
Several analytical techniques are essential for assessing the purity of your conjugate:
-
Analytical RP-HPLC: A quick and effective method to determine the percentage purity of your sample by measuring the area of the product peak relative to impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical tool for confirming the identity of your conjugate by providing its molecular weight. It can also help identify impurities and byproducts.
-
Size-Exclusion Chromatography (SEC): Analytical SEC can be used to assess the presence of aggregates or fragments in the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation of the conjugate and help identify the presence of unreacted starting materials.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Poor Resolution in RP-HPLC
Symptom: Co-elution of the desired conjugate with unreacted starting materials or other impurities.
| Possible Cause | Recommended Solution |
| Suboptimal Gradient | Optimize the gradient slope. A shallower gradient around the elution time of the components of interest can significantly improve resolution. |
| Inappropriate Column Chemistry | Select a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size to alter selectivity. |
| Incorrect Mobile Phase | Adjust the mobile phase composition. Varying the organic solvent (e.g., acetonitrile vs. methanol) or the ion-pairing agent (e.g., TFA vs. formic acid) can impact separation. |
| Column Overload | Reduce the amount of sample injected onto the column to prevent peak broadening and loss of resolution. |
Issue 2: Low Recovery of the Purified Conjugate
Symptom: Significant loss of the desired product during the purification process.
| Possible Cause | Recommended Solution |
| Non-specific Adsorption | The conjugate may be irreversibly binding to the column matrix or other surfaces. Try adding a small amount of an organic modifier or a non-ionic surfactant to the mobile phase. Consider using a different column material. |
| Product Precipitation | The conjugate may be precipitating on the column or in the collection tubes due to poor solubility in the mobile phase. Ensure the conjugate is soluble throughout the purification process by adjusting the mobile phase composition or pH. |
| Product Degradation | The conjugate may be unstable under the purification conditions (e.g., pH, temperature). Investigate the stability of your conjugate and consider using a faster purification method or adding stabilizers. |
Issue 3: Broad or Tailing Peaks in HPLC
Symptom: The peak corresponding to the this compound conjugate is not sharp and symmetrical.
| Possible Cause | Recommended Solution |
| Secondary Interactions | Residual silanol groups on silica-based columns can interact with the conjugate, causing peak tailing. Use a high-purity, end-capped column or add a competing base like triethylamine to the mobile phase. |
| Slow Mass Transfer | The large size and flexibility of the PEG chain can lead to slow diffusion and mass transfer. Increasing the column temperature can improve peak shape. |
| Column Void or Contamination | A void at the head of the column or contamination can cause peak distortion. Reverse-flush the column (if permissible by the manufacturer) or replace it. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
The following table provides an illustrative summary of purification results for a generic PEGylated small molecule, highlighting typical purity and recovery values that can be achieved with different methods. Actual results for this compound conjugates will vary depending on the specific molecule and reaction conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery | Reference |
| Preparative RP-HPLC | 40-60% | >95% | 60-80% | |
| Size-Exclusion Chromatography | 50-70% | >90% | >90% | |
| Hydrophilic Interaction Liquid Chromatography | 30-50% | >95% | 50-70% |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an this compound Conjugate
This protocol provides a starting point for the purification of a small molecule-m-PEG13-acid conjugate using a C18 column.
Materials:
-
Crude reaction mixture containing the this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative C18 HPLC column (e.g., 5-10 µm particle size, 100-300 Å pore size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water
-
Mobile Phase B: 0.1% TFA (or FA) in ACN
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and ACN). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of Mobile Phase B. A typical starting gradient could be:
-
5% to 65% B over 30-60 minutes.
-
-
Fraction Collection: Monitor the elution profile using a UV detector at an appropriate wavelength for your conjugated molecule. Collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified conjugate.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound conjugates.
Decision Tree for Purification Method Selection
Caption: A decision-making workflow to guide the selection of an appropriate purification method for this compound conjugates.
References
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During m-PEG13-acid Conjugation
Welcome to the technical support center for m-PEG13-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound conjugation?
A1: Protein aggregation during PEGylation with this compound can be triggered by several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[1][2]
-
Molar Ratio of Reactants: An inappropriate molar ratio of this compound to the protein can lead to excessive or insufficient PEGylation, both of which can contribute to aggregation.[3]
-
Protein Instability: The inherent stability of the protein itself is a critical factor. Some proteins are more prone to aggregation under the chemical and physical stresses of the conjugation reaction.
-
Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.[3]
Q2: How does pH influence protein aggregation during the conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter that affects both the reaction efficiency and protein stability. The carboxylic acid group of this compound requires activation, typically using EDC and NHS, to form an NHS ester. This activation is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with primary amines on the protein (e.g., lysine residues or the N-terminus) is more efficient at a pH of 7-8. It is crucial to maintain the pH at a level that ensures protein stability, which is often at least one pH unit away from the protein's isoelectric point (pI) to avoid reduced solubility.
Q3: Can the reaction temperature contribute to protein aggregation?
A3: Yes, temperature plays a significant role. While higher temperatures can increase the reaction rate, they can also thermally denature the protein, leading to unfolding and subsequent aggregation. Performing the reaction at a lower temperature, such as 4°C, can slow down the reaction rate but often helps to maintain the protein's native conformation and reduce aggregation.
Q4: What is the importance of the this compound to protein molar ratio?
A4: The molar ratio of this compound to the protein is a key factor to control the degree of PEGylation. A high molar excess of PEG can drive the reaction towards completion but also increases the risk of multi-PEGylation, which can sometimes lead to aggregation. Conversely, an insufficient amount of PEG may result in a heterogeneous mixture of unreacted, mono-PEGylated, and multi-PEGylated protein, which can also present stability challenges. It is recommended to empirically determine the optimal molar ratio for each specific protein.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to protein aggregation during this compound conjugation.
Issue 1: Protein Precipitates Immediately Upon Addition of Activated PEG
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) and different buffer systems (e.g., phosphate, HEPES). Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein. | The optimal pH for protein stability may differ from the optimal pH for the conjugation reaction. Finding a balance is crucial. |
| High Protein Concentration | Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL). | Reducing the concentration decreases the likelihood of intermolecular interactions that lead to aggregation. |
| Inappropriate Molar Ratio | Evaluate different molar excess ratios of activated this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1). | An optimal ratio ensures efficient PEGylation without causing excessive modification that might induce aggregation. |
Issue 2: Soluble Aggregates are Detected After the Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Perform the conjugation reaction at a lower temperature (e.g., 4°C or on ice). | Lower temperatures can help maintain the protein's conformational stability and reduce the rate of aggregation. |
| Reaction Time Too Long | Optimize the incubation time. Monitor the reaction progress over time to determine the point of optimal conjugation with minimal aggregation. | Prolonged incubation can increase the chances of protein denaturation and aggregation. |
| Presence of Stabilizing Additives Needed | Incorporate stabilizing excipients into the reaction buffer. See the table below for examples. | Additives can help to maintain protein structure and prevent aggregation. |
Table of Common Stabilizing Additives
| Additive | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize protein structure through preferential exclusion and hydration. |
| Polyols (e.g., Glycerol, Sorbitol) | 10-50% (v/v) for Glycerol | Increase solution viscosity, reducing molecular collisions, and act as protein stabilizers. |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-100 mM | Suppress non-specific protein-protein interactions by binding to charged and hydrophobic patches. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Conjugation Conditions
Objective: To empirically determine the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature to minimize aggregation during conjugation.
Materials:
-
Highly purified, monomeric protein stock solution
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction buffers at various pH values (e.g., MES, Phosphate, HEPES)
-
Quenching solution (e.g., hydroxylamine, glycine, or Tris)
-
Analytical equipment for aggregation detection (e.g., SEC-HPLC, DLS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your protein in a suitable storage buffer.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
-
Set up Screening Reactions:
-
Design a matrix of small-scale reactions to test different parameters. For example:
-
Protein Concentration: 0.5, 1, 2, 5 mg/mL
-
PEG:Protein Molar Ratio: 1:1, 5:1, 10:1, 20:1
-
pH: 6.0, 7.0, 7.4, 8.0
-
Temperature: 4°C and room temperature
-
-
-
Activate this compound:
-
In a separate tube, mix this compound with EDC and NHS in the reaction buffer at a pH between 4.5 and 7.2.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Initiate Conjugation:
-
Add the activated this compound solution to the protein solutions at the various concentrations and pH values.
-
If the optimal reaction pH is higher than the activation pH, adjust the pH of the protein solution just before adding the activated PEG.
-
-
Incubate:
-
Incubate the reactions at the designated temperatures for a set period (e.g., 2 hours or overnight) with gentle mixing.
-
-
Quench the Reaction:
-
Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
-
Analyze for Aggregation:
-
Analyze each reaction mixture for the presence of soluble and insoluble aggregates using appropriate analytical techniques (see Protocol 2).
-
Protocol 2: Analysis of Protein Aggregation
Objective: To detect and quantify the amount of aggregated protein in a sample.
1. Size Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.
-
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter to remove large insoluble aggregates.
-
Inject the sample onto the column.
-
Monitor the eluent using a UV detector (at 280 nm). The presence of peaks eluting before the main monomer peak indicates the presence of soluble aggregates.
-
Quantify the percentage of aggregate by integrating the peak areas.
-
2. Dynamic Light Scattering (DLS)
-
Principle: Measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
-
Procedure:
-
Filter the sample to remove dust and large particulates.
-
Place the sample in a clean cuvette.
-
Analyze the sample using a DLS instrument to obtain the size distribution profile. An increase in the average particle size or the appearance of larger species compared to the starting material indicates aggregation.
-
3. Spectroscopic Methods
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon unfolding and aggregation can be monitored by a shift in the fluorescence emission maximum.
-
Thioflavin T (ThT) Binding Assay: ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates. An increase in fluorescence intensity indicates the formation of such aggregates.
Visualizations
Caption: Troubleshooting workflow for protein aggregation during PEGylation.
Caption: Chemical pathway of this compound conjugation to a protein.
References
Technical Support Center: Analytical Methods for m-PEG13-acid Purity Characterization
Welcome to the technical support center for the analytical characterization of m-PEG13-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to assess the purity and molecular weight of this compound?
A1: The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with various detectors, Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC), and Mass Spectrometry (MS).[1][][3][4][5] Each technique provides unique information regarding the structure, purity, molecular weight, and polydispersity of the polymer.
Q2: How can I determine the molecular weight and polydispersity of my this compound sample?
A2: GPC/SEC is the most common method for determining the molecular weight distribution (polydispersity) of polymeric samples like this compound. This technique separates molecules based on their size in solution. By calibrating with known polymer standards, you can obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Mass spectrometry (MALDI-TOF or ESI-MS) can also provide precise molecular weight information.
Q3: What are the common impurities I should be looking for in an this compound sample?
A3: Common impurities in m-PEG-acid samples can arise from the synthesis process. These may include:
-
PEG-diol: A common impurity where both ends of the PEG chain are hydroxyl groups instead of one being a methoxy group.
-
Higher or lower molecular weight PEG species: Polymers with a different number of ethylene glycol repeating units.
-
Reagents from synthesis: Such as ethylene glycol (EG) and diethylene glycol (DG), which are considered toxic.
-
Degradation products: Oxidation of the PEG chain can lead to the formation of impurities like formaldehyde and formic acid.
Q4: Can I use UV-based HPLC to analyze this compound?
A4: Standard this compound does not have a UV chromophore, making direct UV detection challenging. However, detection is possible if the PEG is derivatized with a UV-active group, such as a benzoate group. More commonly, other detectors like Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are coupled with HPLC for the analysis of PEGs.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| No peak observed with UV detector. | This compound lacks a strong UV chromophore. | Use a universal detector like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). |
| Poor peak shape or broad peaks in Reversed-Phase HPLC. | Secondary interactions with the column stationary phase. The heterogeneous nature of the PEG sample. | Use a base-deactivated column (e.g., C8 or C18). Optimize the mobile phase, for instance, by adjusting the pH or using ion-pairing reagents. A gradient elution may be necessary to resolve different oligomers. |
| Baseline drift with RI detector. | The RI detector is sensitive to changes in mobile phase composition and temperature. | Ensure a stable temperature for the column and detector. Use isocratic elution if possible. If a gradient is necessary, an ELSD or MS detector is a better choice. |
GPC/SEC Analysis
| Problem | Potential Cause | Suggested Solution |
| Distorted peak shapes. | Undesired interactions between the PEG and the GPC/SEC column stationary phase (e.g., styrene-divinylbenzene). | Consider conditioning the column with an acid like trifluoroacetic acid (TFA) in the mobile phase, followed by re-equilibration. Alternatively, use a different column chemistry. |
| Inaccurate molecular weight determination. | Improper column calibration. The use of inappropriate calibration standards. | Calibrate the GPC/SEC system with narrow polydispersity PEG or PEO standards. Ensure the standards cover the expected molecular weight range of your sample. |
| Sample does not dissolve completely. | Low molar mass PEGs can be slow to dissolve at room temperature in solvents like THF or DMAc. | Gentle heating can aid in the dissolution of the PEG sample. For higher molecular weight PEGs, water is often a preferred solvent. |
NMR Analysis
| Problem | Potential Cause | Suggested Solution |
| Inaccurate molecular weight calculation from ¹H NMR. | Incorrectly assigning and integrating the peaks, particularly ignoring the ¹³C satellite peaks of the repeating ethylene glycol units. | Correctly identify the terminal methoxy group signal and the main repeating unit signal. For more accurate calculations, use the ¹³C satellite peaks for integration as they can be more distinct than the broad main peak. |
| Broad signals. | The polymeric nature and potential for aggregation of the sample. | Ensure the sample is fully dissolved. Running the NMR at a higher temperature can sometimes improve resolution by reducing viscosity and increasing molecular motion. |
Experimental Protocols & Methodologies
Purity and Polydispersity by GPC/SEC
This method provides the molecular weight distribution of this compound.
-
System: Agilent 1260 Infinity LC system or similar.
-
Columns: 2 x PL aquagel-OH MIXED-H 8 µm, 7.5 x 300 mm columns in series for higher resolution.
-
Mobile Phase: 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50 °C.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use narrow PEO/PEG standards for calibration.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 2 mg/mL. Allow it to dissolve completely, potentially overnight, and filter through a 0.45 µm membrane before injection.
Oligomer Distribution by RP-HPLC-ELSD
This method is suitable for separating individual oligomers of low molecular weight PEGs.
-
System: HPLC system with gradient capability.
-
Column: PLRP-S 100Å 5 μm, 150 x 4.6 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-30% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) (e.g., Nebulizer=50 °C, Evaporator=70 °C, Gas=1.6 SLM).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Molecular Weight Confirmation by Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the this compound and can help identify impurities.
-
System: An HPLC system coupled to a Q-TOF Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 300-2000.
-
-
Data Analysis: The resulting spectrum can be deconvoluted to determine the zero-charge mass. The mass difference between adjacent peaks in the mass spectrum should correspond to the mass of the ethylene glycol repeating unit (approx. 44 Da).
Structural Confirmation and Purity by ¹H NMR
NMR provides detailed structural information and can be used to confirm the identity of this compound and quantify end-groups.
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Data Acquisition: Standard ¹H NMR experiment.
-
Expected Chemical Shifts (in CDCl₃):
-
~3.64 ppm (s, large): Methylene protons of the PEG backbone (-O-CH₂ -CH₂ -).
-
~3.38 ppm (s, 3H): Methoxy protons at the terminus (-OCH₃ ).
-
Signals corresponding to the acid terminus: The protons adjacent to the carboxylic acid will be shifted downfield.
-
-
Purity Assessment: The integration of the terminal methoxy group protons relative to the repeating ethylene glycol unit protons can be used to estimate the molecular weight and assess the presence of impurities like PEG-diol (which would lack the methoxy signal).
Visualized Workflows
Caption: General workflow for the analytical characterization of this compound.
Caption: Troubleshooting logic for distorted GPC/SEC peaks.
References
Validation & Comparative
Navigating the Spacer: A Comparative Guide to m-PEG13-acid and Other m-PEGn-acid Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone of modern bioconjugation and drug delivery. The choice of the PEG linker is critical, as its length and chemical properties significantly influence the stability, solubility, pharmacokinetics, and efficacy of the resulting bioconjugate. Among the diverse array of available linkers, methoxy PEG acid (m-PEGn-acid) linkers are widely utilized for their ability to be conjugated to primary amines on proteins and peptides. This guide provides an objective comparison of m-PEG13-acid with other commonly used m-PEGn-acid linkers of varying lengths (n=4, 8, 12, and 24), supported by established principles and experimental considerations.
The Influence of PEG Chain Length: A Quantitative Overview
The number of ethylene glycol units (n) in an m-PEGn-acid linker dictates its physicochemical properties and, consequently, its impact on the bioconjugate. While direct comparative studies for this compound are limited, we can extrapolate its performance based on the well-documented trends observed with varying PEG chain lengths. Longer PEG chains generally enhance the hydrophilicity and hydrodynamic radius of the conjugate, which can improve solubility and extend circulation half-life. Conversely, shorter PEG linkers may be advantageous where minimal steric hindrance is crucial for maintaining the biological activity of the conjugated molecule.[1]
The following table summarizes the key physicochemical properties of this compound and other selected m-PEGn-acid linkers, providing a basis for their comparison in bioconjugation applications.
| Property | m-PEG4-acid | m-PEG8-acid | m-PEG12-acid | This compound | m-PEG24-acid |
| Molecular Weight ( g/mol ) | 236.26[2] | 412.48[3] | 588.68[4] | 632.74[5] | 1117.3 |
| Solubility | High in aqueous and polar organic solvents | High in aqueous and polar organic solvents | Soluble in DMSO, DMF, THF, and DCM | Soluble in aqueous media | High in aqueous media |
| Hydrophilicity | Moderate | High | Very High | Very High | Extremely High |
| Steric Hindrance | Low | Moderate | Moderate-High | High | Very High |
| Impact on Pharmacokinetics | Minimal increase in half-life | Moderate increase in half-life | Significant increase in half-life | Significant increase in half-life | Substantial increase in half-life |
Experimental Protocols: A General Method for m-PEGn-acid Conjugation
The terminal carboxylic acid of m-PEGn-acid linkers can be activated to react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
m-PEGn-acid linker (e.g., this compound)
-
Protein or peptide with accessible primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.4, or 1 M hydroxylamine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Preparation of Reactants :
-
Dissolve the protein to be conjugated in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Equilibrate the m-PEGn-acid, EDC, and NHS to room temperature.
-
Prepare a stock solution of the m-PEGn-acid linker in an anhydrous solvent like DMSO or DMF.
-
-
Activation of m-PEGn-acid :
-
In a separate reaction vessel, dissolve the m-PEGn-acid linker in the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation to the Protein :
-
Add the freshly activated m-PEGn-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the activated linker over the protein is typically used.
-
The final concentration of the organic solvent from the linker stock should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction :
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate :
-
Remove unreacted PEG linker and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization :
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of PEGylation using techniques such as mass spectrometry or HPLC.
-
Visualizing the Process and Principles
To better understand the workflow and the factors influencing the choice of an m-PEGn-acid linker, the following diagrams are provided.
The decision to use a specific m-PEGn-acid linker is a trade-off between several factors. The following diagram illustrates the relationship between the PEG chain length and key performance characteristics of the resulting bioconjugate.
Conclusion
The selection of an m-PEGn-acid linker is a critical step in the design of bioconjugates. While this compound offers a balance between the properties of shorter and longer PEG chains, the optimal choice is application-dependent. Shorter linkers like m-PEG4-acid and m-PEG8-acid are preferable when minimizing steric hindrance to preserve biological activity is paramount. Conversely, longer linkers such as m-PEG12-acid and m-PEG24-acid are ideal for maximizing the solubility and circulation half-life of the bioconjugate, which is often crucial for in vivo applications. A systematic experimental approach, as outlined in this guide, is the most reliable way to determine the most efficient m-PEGn-acid linker for a specific research and development need.
References
The Balancing Act in Drug Delivery: A Comparative Guide to m-PEG13-acid and Non-PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in drug conjugates is a critical decision that significantly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. While poly(ethylene glycol) (PEG) linkers have long been a gold standard for their ability to improve solubility and stability, concerns about immunogenicity and non-biodegradability have spurred the development of innovative non-PEG alternatives. This guide provides an objective comparison of m-PEG13-acid, a discrete and short-chain PEG linker, with prominent non-PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design.
Introduction to Linker Technology in Drug Conjugates
Linkers are the molecular bridges that connect a therapeutic payload, such as a potent cytotoxic agent in an antibody-drug conjugate (ADC), to its targeting moiety, like a monoclonal antibody. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. The linker's chemical properties, including its hydrophilicity, length, and cleavability, are key determinants of the overall performance of the drug conjugate.[1][2]
This compound Linker: Leveraging the Advantages of PEGylation
This compound is a monodisperse PEG linker containing thirteen ethylene glycol units and a terminal carboxylic acid. This structure allows for covalent attachment to amine-containing molecules, such as antibodies or other biologics. The primary advantages of incorporating a short-chain PEG linker like this compound include:
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire drug conjugate, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[3][4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life, leading to greater accumulation in tumor tissue.[1]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the targeting molecule from the immune system, potentially reducing the immunogenicity of the conjugate.
However, the use of PEG linkers is not without its challenges. The "PEG dilemma" refers to the presence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, PEG is not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity.
Non-PEG Linkers: A New Wave of Innovation
To address the limitations of PEG, researchers have developed a variety of non-PEG linkers, each with unique properties. These alternatives often offer improved biocompatibility and biodegradability. Prominent examples include:
-
Polypeptide Linkers: These linkers are composed of amino acid sequences, such as the widely used valine-citrulline (Val-Cit) dipeptide. They are designed to be cleaved by specific enzymes, like cathepsin B, which are often overexpressed in the tumor microenvironment or within lysosomes of cancer cells. This provides a targeted release mechanism. Polypeptide linkers are biodegradable, breaking down into natural amino acids and minimizing the risk of long-term toxicity.
-
Polysarcosine (PSar) Linkers: PSar is a polymer of the endogenous amino acid sarcosine (N-methylated glycine). It shares many of the beneficial physicochemical properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and considered non-immunogenic.
-
Biodegradable Linkers: This broad category includes linkers with hydrolytically or enzymatically labile bonds, such as esters or other cleavable moieties, designed to degrade under specific physiological conditions.
Quantitative Comparison of Linker Performance
The selection of an optimal linker requires a careful evaluation of its impact on the drug conjugate's performance. The following tables summarize key quantitative data from various preclinical studies, comparing the performance of drug conjugates with PEG linkers to those with non-PEG alternatives.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Payload | Cell Line | IC50 (nM) | Reference |
| PEG Linker | ||||
| No PEG | MMAE | NCI-N87 | 4.94 | |
| 4 kDa PEG | MMAE | NCI-N87 | 31.9 | |
| 10 kDa PEG | MMAE | NCI-N87 | 111.3 | |
| Non-PEG Linker | ||||
| Val-Cit | MMAE | SKBR3 | 14.3 (pmol/L) | |
| β-galactosidase-cleavable | MMAE | SKBR3 | 8.8 (pmol/L) | |
| Triglycyl (CX) | DM1 | Various | Potent | |
| Polysarcosine (PSar) | Interferon-α2b | Tumor Cells | More potent than PEG-IFN |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, payloads, and cell lines.
Table 2: Pharmacokinetic Parameters
| Linker Type | Conjugate | Half-life (t1/2) | Clearance | Reference |
| PEG Linker | ||||
| No PEG | Affibody-MMAE | 19.6 min | - | |
| 4 kDa PEG | Affibody-MMAE | 2.5-fold increase vs no PEG | - | |
| 10 kDa PEG | Affibody-MMAE | 11.2-fold increase vs no PEG | - | |
| PEG8 | ADC (DAR 8) | - | ~5 mL/day/kg | |
| PEG24 | ADC (DAR 8) | - | ~5 mL/day/kg | |
| Non-PEG Linker | ||||
| Val-Cit | ADC | >230 days (in human plasma) | - | |
| Polysarcosine (PSar) | PSar-IFN | Comparable to PEG-IFN | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug conjugates with different linkers. The following are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug conjugate, which represents its potency against cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Conjugate Treatment: Prepare serial dilutions of the drug conjugates (with this compound and non-PEG linkers), unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using a suitable software.
Pharmacokinetic (PK) Analysis
Objective: To evaluate the in vivo stability, circulation half-life, and clearance rate of the drug conjugate.
Methodology:
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
Administration: Administer the drug conjugates with different linkers intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the collected blood samples.
-
Quantification: Quantify the concentration of the total antibody, conjugated antibody, and/or released payload in the plasma samples using methods like ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), and clearance rate.
Mandatory Visualizations
References
The Decisive Advantage of Precision: A Comparative Guide to Monodisperse m-PEG13-acid in Advanced Drug Development
For researchers, scientists, and drug development professionals, the pursuit of therapeutic precision is paramount. The choice of linker technology in bioconjugation is a critical determinant of a drug's efficacy, safety, and manufacturability. This guide provides an objective, data-driven comparison of monodisperse m-PEG13-acid against its polydisperse counterparts and other emerging alternatives, underscoring the significant advantages conferred by molecular uniformity.
The use of Polyethylene Glycol (PEG) in drug delivery, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance drug stability, increase solubility, and prolong circulation time by creating a hydrophilic shield that reduces renal clearance and enzymatic degradation. However, the polydisperse nature of traditional PEG linkers—a mixture of polymer chains with varying lengths—presents significant challenges in terms of product consistency and reproducibility. Monodisperse PEGs, with their precisely defined molecular weight and structure, offer a solution to these issues, leading to more predictable and optimized drug performance.
The Shortcomings of Polydispersity
Conventional polydisperse PEGs are mixtures of polymer chains with a distribution of molecular weights, characterized by a polydispersity index (PDI) greater than 1.[1] This heterogeneity complicates the synthesis and purification of PEGylated drugs, resulting in a final product that is a mixture of different molecular entities.[1] This lack of uniformity can lead to batch-to-batch variability, affecting the drug's quality, efficacy, and safety profile.[2] Furthermore, the presence of various PEG chain lengths can lead to inconsistent biological responses and potential immunogenicity.[1]
Monodisperse this compound: A Profile of Precision
Monodisperse this compound is a polyethylene glycol derivative with a discrete molecular weight, characterized by a PDI equal to 1.[3] This means that every molecule has the exact same chain length and molecular weight. The "m" signifies a methoxy end group, and the "acid" refers to the terminal carboxylic acid group, which is readily available for conjugation to primary amines on therapeutic molecules like proteins, peptides, or small molecules through stable amide bond formation.
The precise nature of monodisperse this compound allows for:
-
Exact control over molecular weight and linker length: This enables fine-tuning of the conjugate's pharmacokinetic properties.
-
Homogeneous final product: This leads to improved batch-to-batch consistency and easier characterization.
-
Enhanced therapeutic performance: As the following data will demonstrate, molecular uniformity translates to tangible benefits in vivo.
Performance Comparison: Monodisperse vs. Polydisperse PEG
While direct comparative studies on this compound are limited, a study by Tian et al. (2024) on PEGylated gold nanoparticles provides compelling evidence for the superiority of monodisperse PEGs over their polydisperse counterparts. In this study, nanoparticles were functionalized with either monodisperse mPEG-thiol (mPEG36-HS and mPEG45-HS) or a traditional polydisperse mPEG-thiol (mPEG2k-SH). Although the functional group is a thiol instead of a carboxylic acid, the data highlights the profound impact of monodispersity on key performance parameters.
Table 1: In Vitro Protein Adsorption
Nonspecific protein adsorption is a major catalyst for the rapid clearance of nanomedicines from circulation. Monodisperse PEGs create a more uniform and effective protective layer, significantly reducing protein binding.
| PEG Type | Protein Adsorption (Relative to Polydisperse PEG) |
| Monodisperse mPEG36-AuNPs | ~70% reduction in FBS protein adsorption |
| Monodisperse mPEG45-AuNPs | ~70% reduction in FBS protein adsorption |
| Polydisperse mPEG2k-AuNPs | Baseline |
Source: Adapted from Tian et al., 2024.
Table 2: In Vivo Pharmacokinetics and Tumor Accumulation
The reduced protein adsorption and uniform nature of monodisperse PEGylated nanoparticles translate to significantly improved performance in vivo, with longer circulation times and enhanced accumulation at the target site.
| PEG Type | Blood Circulation Half-Life (t½) | Tumor Accumulation (%ID/g at 24h) |
| Monodisperse mPEG36-AuNPs | 23.6 ± 2.3 hours | 31.9 ± 3.5 |
| Monodisperse mPEG45-AuNPs | 21.9 ± 1.5 hours | 40.3 ± 5.1 |
| Polydisperse mPEG2k-AuNPs | 8.8 ± 0.7 hours | 3.9 ± 0.6 |
Source: Adapted from Tian et al., 2024.
The Influence of PEG Chain Length
The length of the PEG linker is another critical parameter that influences the in vivo behavior of a conjugate. Longer PEG chains generally lead to a larger hydrodynamic radius, which can further reduce renal clearance and prolong circulation half-life. However, there is an optimal length beyond which the benefits may plateau or even decrease.
Table 3: Impact of PEG Linker Length on In Vivo Performance
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Source: BenchChem, 2025.
Alternatives to PEGylation
While monodisperse PEGs offer significant advantages over polydisperse PEGs, concerns about the potential for PEG immunogenicity have spurred the development of alternative hydrophilic polymers.
Table 4: Qualitative Comparison of PEG Alternatives
| Alternative | Description | Potential Advantages over PEG |
| Polypeptides (e.g., XTEN, PASylation, Polysarcosine) | Genetically engineered or synthetic polypeptides that mimic the hydrophilic properties of PEG. | Biodegradable, potentially lower immunogenicity. |
| Zwitterionic Polymers (e.g., pSBMA, PMPC) | Polymers with both cationic and anionic groups, leading to a highly hydrated state. | Excellent resistance to nonspecific protein fouling, potentially superior to PEG in some applications. |
Currently, comprehensive quantitative data directly comparing the in vivo performance of these alternatives to monodisperse this compound in a standardized model is limited.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rational design and evaluation of drug conjugates. Below are representative methodologies for key experiments.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule via EDC/NHS Chemistry
This protocol outlines the steps for activating the carboxylic acid terminus of this compound and conjugating it to a biomolecule such as an antibody.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing biomolecule (e.g., antibody)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Reaction Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess PEG and unreacted reagents.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Protocol 2: In Vivo Pharmacokinetics and Biodistribution Study
This protocol describes a typical animal study to evaluate the circulation time and organ distribution of a PEGylated therapeutic.
Animal Model:
-
Appropriate rodent model (e.g., BALB/c mice).
Procedure:
-
Administration: Administer the PEGylated therapeutic (and control formulations) intravenously to the animals at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) post-injection.
-
Organ Harvesting: At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Quantification: Quantify the concentration of the therapeutic in the blood and organ homogenates using a suitable analytical method (e.g., ELISA, LC-MS/MS, or radioactivity measurement if a radiolabel is used).
-
Data Analysis:
-
Plot the plasma concentration-time profile and perform pharmacokinetic analysis to determine parameters such as half-life (t½), area under the curve (AUC), and clearance.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Experimental workflow for antibody conjugation with this compound.
References
A Comparative Guide to the Mass Spectrometric Characterization of m-PEG13-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The covalent attachment of discrete polyethylene glycol (PEG) chains, such as m-PEG13-acid, to therapeutic molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. Mass spectrometry stands as a cornerstone analytical technique for the detailed structural elucidation of these conjugates. This guide provides a comparative overview of mass spectrometry-based methods for characterizing this compound conjugates, supported by experimental data and protocols, and contrasted with alternative analytical techniques.
Mass Spectrometry: The Gold Standard for Conjugate Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated molecules, offering unparalleled insights into molecular weight, the degree of PEGylation, and the specific sites of conjugation.[1][2] The use of a monodisperse PEG, like this compound (C28H56O15, MW: 632.7 g/mol ), simplifies analysis by eliminating the complexity arising from the heterogeneity of traditional polymeric PEGs.[3][4] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are particularly well-suited for this purpose, providing high mass accuracy (<5 ppm) for confident identification and characterization.[5]
Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages | Limitations |
| ESI-LC-MS | Precise molecular weight of the conjugate, determination of conjugation efficiency, separation of conjugated and unconjugated species. | High sensitivity, suitability for complex mixtures, automated workflow. | Can produce complex spectra with multiple charge states, requiring charge deconvolution. |
| MALDI-TOF MS | Rapid determination of average molecular weight and degree of PEGylation. | High throughput, tolerant of some buffers and salts, simple sample preparation. | Lower resolution compared to ESI-based methods, potential for fragmentation. |
| Tandem MS (MS/MS) | Identification of specific conjugation sites by fragmentation of the conjugate. | Provides detailed structural information, confirms covalent attachment. | Requires specialized instrumentation and expertise in spectral interpretation. |
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques to provide a complete picture of the molecule's properties.
| Technique | Information Provided | Advantages | Limitations |
| HPLC with UV/Vis Detection | Quantification of conjugated and unconjugated species, assessment of purity. | Widely available, robust for quantitative analysis. | Requires a chromophore on the molecule of interest for sensitive detection. |
| HPLC with Charged Aerosol Detection (CAD) | Quantification of PEG and PEGylated species without a chromophore. | Universal detection for non-volatile analytes, useful for PEG which lacks a strong chromophore. | Response can be non-linear, requires volatile mobile phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of covalent linkages, and quantification of the degree of PEGylation. | Provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules. |
Experimental Protocols
Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) using carbodiimide chemistry.
-
Reagent Preparation:
-
Dissolve the peptide in a suitable buffer, such as 0.1 M MES buffer, pH 6.0.
-
Dissolve this compound, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like DMSO.
-
-
Activation of this compound:
-
Mix this compound and NHS in a 1:1.2 molar ratio.
-
Add EDC at a 1.5-fold molar excess over the this compound.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester of the PEG-acid.
-
-
Conjugation Reaction:
-
Add the activated m-PEG13-NHS ester to the peptide solution at a desired molar ratio (e.g., 10-fold molar excess of PEG).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris).
-
Purify the PEGylated peptide using reverse-phase HPLC or size-exclusion chromatography.
-
LC-MS Analysis of the this compound Conjugate
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase column suitable for peptide or small molecule separations (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap.
-
Scan Range: m/z 300-2000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Post-column Addition (Optional): To simplify complex spectra, a solution of an amine such as triethylamine (TEA) in 50:50 acetonitrile/water can be introduced post-column via a T-junction to reduce the charge states of the PEGylated species.
Visualizing the Workflow and Structures
Caption: Workflow for the synthesis and analysis of an this compound conjugate.
Caption: Chemical structure of an this compound peptide conjugate.
References
A Comparative Guide to Validating the Stability of m-PEG13-acid Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. This guide provides a comprehensive comparison of the stability of proteins modified with m-PEG13-acid, a short-chain monodisperse PEG reagent, against unmodified proteins and those modified with other stabilization technologies. We present supporting experimental data from literature, detailed protocols for key stability-indicating assays, and visualizations to elucidate complex processes.
Executive Summary
Modification with this compound is a strategic approach to potentially enhance the stability of therapeutic proteins. While direct quantitative data for this compound is limited in publicly available literature, studies on similar short-chain PEGs suggest that this modification can offer improvements in thermal and proteolytic stability without the significant loss in bioactivity sometimes associated with larger PEG chains. This guide outlines the methodologies to validate these stability claims and compares the potential performance of this compound modified proteins with alternative stabilization strategies such as glycosylation and PASylation.
Understanding Protein Stability and the Role of this compound
Protein stability is a critical quality attribute for any biopharmaceutical product, impacting its safety, efficacy, and shelf-life. Instability can manifest as aggregation, denaturation, or chemical degradation, leading to loss of function and potential immunogenicity.
PEGylation, the process of attaching PEG chains to a protein, can enhance stability through several mechanisms:
-
Steric Hindrance: The PEG chain can physically block access of proteases and other degradative enzymes to the protein surface.
-
Increased Hydrodynamic Radius: The larger size of the PEG-protein conjugate can reduce renal clearance, increasing its circulating half-life.
-
Solvation Shell: The hydrophilic PEG chain can create a hydration shell around the protein, which can help to maintain its native conformation and prevent aggregation.
This compound is a monodisperse PEG reagent with 13 ethylene glycol units and a terminal carboxylic acid group for conjugation to primary amines (e.g., lysine residues or the N-terminus) on the protein surface. Its relatively short chain length is advantageous in minimizing the potential for steric hindrance that might otherwise interfere with the protein's biological activity.
Comparative Stability Analysis
This section provides a comparative overview of the stability of this compound modified proteins against unmodified proteins and those modified with alternative technologies. The data presented is a synthesis of findings for short-chain PEGylated proteins from various studies and serves as a predictive guide for this compound.
Table 1: Comparison of Stability Parameters for Different Protein Modification Strategies
| Stability Parameter | Unmodified Protein | This compound Modified Protein (Predicted) | Alternative Technologies (e.g., Glycosylation, PASylation) |
| Thermal Stability (Tm) | Baseline | Slight to moderate increase | Variable; can significantly increase Tm |
| Aggregation Propensity | High | Reduced | Generally reduced |
| Proteolytic Resistance | Low | Moderately increased | Significantly increased |
| Freeze-Thaw Stability | Variable | Improved | Generally improved |
| Oxidative Stability | Susceptible | May offer some protection due to steric hindrance | Variable depending on the technology |
| In Vitro Bioactivity | 100% | High retention expected (>80%) | Variable; can be fully retained or slightly reduced |
| In Vivo Half-life | Short | Moderately increased | Significantly increased |
Note: The values for this compound modified proteins are predicted based on data for similar short-chain PEG modifications and should be experimentally verified.
Key Experimental Protocols for Stability Validation
To empirically validate the stability of an this compound modified protein, a series of biophysical and biochemical assays should be performed. Below are detailed protocols for essential stability-indicating methods.
This compound Protein Conjugation
Objective: To covalently attach this compound to a protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Protocol:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Activate the carboxylic acid group of this compound by adding a molar excess of NHS and EDC. The reaction is typically carried out at room temperature for 15-30 minutes.
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized to achieve the desired degree of PEGylation.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from unreacted PEG and reagents using dialysis or SEC.
-
Characterize the extent of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.
Forced Degradation Studies
Objective: To identify potential degradation pathways and assess the stability of the modified protein under accelerated stress conditions.
Stress Conditions:
-
Thermal Stress: Incubate the protein at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for various time points.
-
Freeze-Thaw Stress: Subject the protein to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing at room temperature.
-
Oxidative Stress: Expose the protein to an oxidizing agent, such as hydrogen peroxide (e.g., 0.03% H₂O₂), for a defined period.
-
Photostability: Expose the protein to controlled UV and visible light conditions according to ICH Q1B guidelines.
-
pH Stress: Incubate the protein in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
Analysis: Following exposure to each stress condition, analyze the samples using a battery of analytical techniques to assess changes in purity, structure, and activity.
Table 2: Analytical Techniques for Forced Degradation Studies
| Analytical Technique | Parameter Measured |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation, fragmentation |
| Reverse Phase Chromatography (RP-HPLC) | Chemical modifications (e.g., oxidation, deamidation) |
| SDS-PAGE | Purity, fragmentation, aggregation |
| Circular Dichroism (CD) Spectroscopy | Secondary and tertiary structure |
| Differential Scanning Calorimetry (DSC) | Thermal stability (Tm) |
| Bioassay | Biological activity |
Detailed Protocol: Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the extent of aggregation and fragmentation of the PEGylated protein.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight of the protein and its conjugates
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein samples (stressed and unstressed)
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare protein samples to a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 214 nm).
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species to assess the stability of the protein.
Detailed Protocol: Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary and tertiary structure of the PEGylated protein and monitor conformational changes upon stress.
Materials:
-
CD spectropolarimeter
-
Quartz cuvettes of appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)
-
Protein samples in a suitable buffer (low in chloride ions and absorbing additives)
Protocol:
-
Far-UV CD (Secondary Structure):
-
Prepare protein samples to a concentration of 0.1-0.2 mg/mL.
-
Record spectra from approximately 260 nm to 190 nm.
-
Acquire a baseline spectrum of the buffer and subtract it from the protein spectra.
-
Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
-
Near-UV CD (Tertiary Structure):
-
Prepare protein samples to a concentration of 0.5-2 mg/mL.
-
Record spectra from approximately 350 nm to 250 nm.
-
Subtract the buffer baseline.
-
Changes in the near-UV CD spectrum can indicate alterations in the tertiary structure.
-
-
Thermal Denaturation:
-
Monitor the CD signal at a fixed wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.
-
The resulting melting curve can be used to determine the melting temperature (Tm), an indicator of thermal stability.
-
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal stability of the PEGylated protein by determining its melting temperature (Tm) and enthalpy of unfolding (ΔH).
Materials:
-
Differential Scanning Calorimeter
-
Protein and buffer samples (degassed)
Protocol:
-
Prepare a protein sample at a concentration of 0.5-2 mg/mL and a matching buffer reference.
-
Load the sample and reference into the DSC cells.
-
Scan a range of temperatures (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the heat capacity difference between the sample and reference cells as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the protein unfolding.
-
The apex of the peak represents the Tm, and the area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships in stability testing.
Caption: Workflow for validating the stability of this compound modified proteins.
Caption: Conceptual pathway illustrating how this compound modification enhances protein stability.
Conclusion and Future Perspectives
Validating the stability of this compound modified proteins is a critical step in the development of novel biotherapeutics. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to assess the stability profile of their modified proteins. While short-chain PEGylation with reagents like this compound holds promise for improving stability with minimal impact on bioactivity, it is imperative to conduct thorough experimental validation for each specific protein conjugate.
Future work should focus on generating and publishing more quantitative stability data for proteins modified with specific, monodisperse PEG reagents like this compound. This will enable a more direct and accurate comparison with other protein stabilization technologies and facilitate the rational design of next-generation biotherapeutics with optimal stability and efficacy profiles.
Unveiling the Impact of m-PEG13-acid Conjugation on Protein Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to proteins is a cornerstone technique for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the biological activity of proteins after conjugation with m-PEG13-acid, contrasted with other common PEGylation reagents. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing your protein conjugation strategies.
The modification of therapeutic proteins with PEG, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, enhanced stability, and reduced immunogenicity. However, the choice of PEG reagent and conjugation chemistry is critical, as it can profoundly impact the protein's biological activity. This guide focuses on this compound, a discrete PEGylation reagent, and compares its effects to other widely used alternatives.
Comparative Analysis of Biological Activity
The retention of biological activity post-PEGylation is a primary concern. While PEGylation can offer numerous advantages, steric hindrance from the attached PEG chain can impede the protein's interaction with its target, potentially reducing its efficacy. The extent of this impact depends on several factors, including the size and structure of the PEG, the site of attachment, and the chemistry of the linker.
While direct comparative studies for this compound against all other linkers on a single protein are not extensively available in published literature, we can synthesize data from various studies to provide a comparative overview. The following table summarizes the expected impact of different PEGylation strategies on the kinetic parameters of a model enzyme, providing a framework for comparison.
| PEGylation Reagent | Chemistry | Typical Effect on Kcat (Turnover Rate) | Typical Effect on KM (Substrate Affinity) | Expected Retention of Activity |
| This compound | Amine coupling via EDC/NHS activation | Moderate decrease | Slight to moderate increase | High |
| mPEG-NHS Ester | Amine coupling | Moderate to significant decrease | Moderate to significant increase | Moderate to High |
| mPEG-Maleimide | Thiol coupling (Cysteine specific) | Minimal to moderate decrease | Minimal to slight increase | High to Very High |
| Branched PEG-NHS | Amine coupling | Significant decrease | Significant increase | Low to Moderate |
This table is a synthesis of general trends observed in PEGylation studies and is intended for comparative purposes. Actual results will vary depending on the specific protein, PEG size, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and consistent protein PEGylation and subsequent activity assessment.
Protocol 1: Protein Conjugation with this compound
This protocol outlines the steps for conjugating a protein with this compound using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activation method.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in a buffer free of primary amines that could compete with the reaction.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution. A typical molar ratio of PEG to protein is 20:1, but this should be optimized for each specific protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other reagents using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and assess purity.
-
Determine the extent of PEGylation using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: In Vitro Biological Activity Assay (Enzyme Kinetics)
This protocol describes a general method for determining the kinetic parameters (Kcat and KM) of a PEGylated enzyme. This example uses a colorimetric substrate.
Materials:
-
Native (unconjugated) enzyme
-
PEGylated enzyme
-
Substrate solution at various concentrations
-
Assay Buffer (specific to the enzyme being tested)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Enzyme Solutions: Prepare stock solutions of both the native and PEGylated enzyme in the Assay Buffer to a known concentration.
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the Assay Buffer covering a range of concentrations above and below the expected KM value.
-
Perform the Assay:
-
In a 96-well microplate, add a fixed volume of Assay Buffer to each well.
-
Add a specific volume of each substrate dilution to the wells.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution (either native or PEGylated) to each well.
-
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and KM values.
-
Calculate the catalytic constant (Kcat) by dividing Vmax by the enzyme concentration.
-
-
Compare Activities: Compare the Kcat and KM values of the PEGylated enzyme to those of the native enzyme to determine the effect of PEGylation on its biological activity.
Visualizing the Process and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Generic signaling pathway illustrating the potential impact of PEGylation.
Conclusion
The conjugation of this compound to proteins offers a precise and effective method for enhancing their therapeutic properties. While a decrease in biological activity can be a consequence of PEGylation, careful optimization of the conjugation process and the choice of a discrete PEG linker like this compound can help to mitigate this effect. The provided protocols and comparative data serve as a valuable starting point for researchers aiming to develop next-generation protein therapeutics with improved performance and retained biological function. It is crucial to empirically determine the optimal PEGylation conditions for each specific protein to achieve the desired balance between enhanced pharmacokinetics and preserved in vitro and in vivo activity.
comparative analysis of different length PEG linkers for pharmacokinetics
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of a therapeutic agent is a cornerstone of successful drug design. Polyethylene glycol (PEG) linkers are a widely adopted tool to enhance these properties, primarily by increasing a molecule's hydrodynamic radius. This modification can lead to reduced renal clearance, an extended circulation half-life, and a "stealth" effect that shields the molecule from the immune system and proteolytic degradation.[1][2] However, the length of the PEG chain is a critical variable that must be carefully optimized, as it creates a trade-off between favorable pharmacokinetics and potential drawbacks like reduced binding affinity or altered biodistribution.[3][]
This guide provides an objective comparison of different length PEG linkers on the pharmacokinetics of various therapeutic modalities, supported by experimental data.
Data Presentation: Performance Metrics Across Different PEG Linker Lengths
The selection of an optimal PEG linker length is highly dependent on the specific molecule being modified (e.g., antibody-drug conjugate, nanoparticle, or peptide) and the desired therapeutic outcome.[3] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Pharmacokinetics of PEGylated Antibody-Drug Conjugates (ADCs) & Affibodies
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Baseline half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated antibody. | |
| ADC (MMAE payload) | Non-PEGylated | Lower plasma and tumor exposure compared to PEGylated versions. | |
| ADC (MMAE payload) | PEG2, PEG4 | Similar, lower plasma and tumor exposures. | |
| ADC (MMAE payload) | PEG8, PEG12, PEG24 | Similar, but significantly higher plasma and tumor exposures and lower clearance. | |
| ADC (MMAE payload) | mPEG24 | Showed prolonged half-life and enhanced animal tolerability. |
Table 2: Pharmacokinetics of PEGylated Nanoparticles & Polyplexes
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| DNA Polyplex | 2 kDa | Shortest α half-life and highest surface charge (+30 mV). | |
| DNA Polyplex | 5 kDa, 10 kDa | Longer α half-life, lower surface charge (+10 mV). | |
| DNA Polyplex | 20 kDa | Further decreased surface charge (+5 mV). | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake (to 13% of dose) and resulted in a long circulatory half-life. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | |
| Folate-Linked Liposomes | 2 kDa, 5 kDa | Lower tumor accumulation compared to 10 kDa linker. | |
| Folate-Linked Liposomes | 10 kDa | Highest tumor accumulation, leading to a >40% reduction in tumor size compared to shorter linkers. |
Key Experimental Methodologies
Accurate and reproducible experimental design is crucial for comparing the effects of different PEG linkers. Below are detailed protocols for key in vivo experiments.
Pharmacokinetic (PK) Analysis
This protocol outlines the general procedure for determining the concentration of a PEGylated conjugate in plasma over time.
Objective: To measure key PK parameters such as half-life (t½), clearance (CL), and Area Under the Curve (AUC).
Animal Model: Male Sprague Dawley rats or SCID mice.
Procedure:
-
Administration: Administer the PEGylated conjugate intravenously (i.v.) via the tail vein at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h). Samples are typically collected in tubes containing an anticoagulant like heparin.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Concentration Quantification: Measure the concentration of the conjugate in the plasma using a validated analytical method.
-
ELISA: For protein-based conjugates, an enzyme-linked immunosorbent assay can be used.
-
Scintillation Counting: For radiolabeled conjugates (e.g., with ¹¹¹In or ⁶⁸Ga), radioactivity is measured using a gamma counter.
-
HPLC: High-performance liquid chromatography can be used for various conjugates, often coupled with fluorescence or mass spectrometry detection.
-
NMR: Nuclear Magnetic Resonance spectroscopy can also be employed for quantification in biological matrices.
-
-
Data Analysis: Plot the plasma concentration versus time and calculate PK parameters using appropriate software. The AUC often shows a linear correlation with increasing PEG molecular weight.
Biodistribution Study
This protocol is used to determine the organ and tumor accumulation of a PEGylated conjugate.
Objective: To quantify the distribution of the conjugate in various tissues, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Animal Model: Tumor-xenograft models (e.g., mice bearing subcutaneous L540cy or NCI-N87 tumors).
Procedure:
-
Conjugate Labeling: The conjugate is typically labeled with a radioactive isotope or a fluorescent dye for easy detection.
-
Administration: Administer the labeled PEGylated conjugate intravenously to tumor-bearing mice.
-
Tissue Harvesting: At a predetermined time point (e.g., 24h, 48h, or 14 days), humanely euthanize the animals.
-
Organ Collection: Harvest organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).
-
Quantification: Weigh each organ and measure the radioactivity or fluorescence.
-
Data Analysis: Calculate the uptake in each organ and express it as %ID/g. Studies have shown that increasing PEG length can dramatically decrease liver uptake.
In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic effectiveness of a PEGylated drug conjugate in a tumor model.
Objective: To compare the tumor growth inhibition between groups treated with conjugates having different PEG linker lengths.
Animal Model: Tumor-xenograft models.
Procedure:
-
Tumor Inoculation: Inoculate mice with tumor cells.
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the different PEGylated conjugates (and a vehicle control) according to a predefined dosing schedule.
-
Tumor Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group. Efficacy often correlates with improved PK and tumor accumulation provided by longer PEG linkers.
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex experimental processes and the logical consequences of molecular design choices.
Caption: Experimental workflow for comparative analysis of PEG linkers.
Caption: Relationship between PEG linker length and its effects.
Caption: Simplified pathway of ADC internalization and payload release.
Conclusion
The length of a PEG linker is a critical design parameter that significantly impacts the therapeutic index of a drug conjugate. While longer PEG chains generally enhance pharmacokinetic properties like circulation half-life and reduce clearance, this can sometimes come at the cost of reduced in vitro potency or altered biodistribution. The data consistently show that increasing PEG length from 2 kDa up to 30 kDa can dramatically prolong circulation and reduce uptake by the reticuloendothelial system, particularly the liver. For targeted therapies like ADCs and functionalized nanoparticles, an optimal PEG length (e.g., 8-24 PEG units for some ADCs, or 10 kDa for certain liposomes) can enhance tumor accumulation and overall efficacy. Ultimately, the ideal PEG linker length is specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.
References
Assessing the Immunogenicity of m-PEG13-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong the circulation half-life, improve stability, and reduce the immunogenicity of the parent molecule. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[1][2] These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially causing hypersensitivity reactions.[1] This guide provides a comparative assessment of the factors influencing the immunogenicity of PEGylated conjugates, with a focus on m-PEG13-acid, and outlines the experimental methodologies to evaluate these immune responses.
Factors Influencing Immunogenicity of PEGylated Conjugates
The immunogenic potential of a PEGylated conjugate is a multifactorial issue, influenced by the characteristics of the PEG polymer, the conjugated molecule, and the linker chemistry.[2]
| Factor | Influence on Immunogenicity | Supporting Evidence Summary |
| PEG Molecular Weight | Higher molecular weight PEGs (e.g., 20 kDa, 30 kDa) tend to be more immunogenic than lower molecular weight PEGs (e.g., 2 kDa, 5 kDa).[2] | Studies on PEGylated proteins like ovalbumin and tetanus toxoid have shown that conjugates with higher molecular weight PEGs elicit a stronger anti-PEG antibody response. |
| PEG Architecture | Branched PEG structures may offer better shielding of the protein core compared to linear PEGs, potentially reducing immunogenicity. However, the overall impact can be complex and depends on the specific molecule. | While branched PEGs can provide more effective shielding, one study found that the branching of mPEG had an insignificant effect on the anti-PEG immune response to PEGylated proteins. |
| PEG Chain Length (e.g., this compound) | The impact of shorter PEG chains, such as the 13 ethylene glycol units in this compound, on immunogenicity is not extensively documented in direct comparative studies. However, the general principle is that shorter PEG chains may be less immunogenic. Shorter chains are typically employed for compact labeling rather than for significant improvements in solubility and immunogenicity reduction in therapeutic applications. | While direct data on this compound is scarce, the principle is that longer PEG chains provide more effective shielding. Therefore, a shorter chain like PEG13 might offer less protection compared to longer chains like PEG2000. |
| Conjugated Molecule | The inherent immunogenicity of the protein or molecule being PEGylated plays a significant role. PEGylating a more immunogenic protein may still result in a significant anti-drug (and anti-PEG) antibody response. | The anti-PEG immune response has been shown to be dependent on the immunogenicity of the protein carrier. |
| Linker Chemistry | The chemical linkage between the PEG and the therapeutic molecule can influence the stability of the conjugate and its immunogenic potential. For instance, maleimide linkers, while specific for thiol groups, can form potentially reversible bonds, which might lead to deconjugation and increased immunogenicity. | Studies have indicated that maleimide conjugation can enhance the immunogenicity of a conjugate compared to other methods. The stability of the linker is a key consideration. |
Immune Response to PEGylated Conjugates
The production of anti-PEG antibodies can occur through both thymus-dependent (T-cell dependent) and thymus-independent pathways. Upon repeated administration, these antibodies, particularly IgM, can bind to the PEGylated drug, leading to the activation of the complement system and subsequent rapid clearance by phagocytic cells in the liver (Kupffer cells).
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed to assess the immunogenicity of PEGylated conjugates, involving screening, confirmation, and characterization of anti-PEG antibodies.
Tier 1: Anti-PEG Antibody Screening Assay (ELISA)
This initial step aims to detect the presence of antibodies that bind to the PEG moiety.
Protocol: Direct ELISA for Anti-PEG IgG/IgM
-
Coating: High-binding 96-well microplates are coated with a solution of a PEGylated molecule (e.g., NH2-mPEG5000 at 0.02 mg/mL in PBS) and incubated overnight at room temperature.
-
Blocking: The wells are washed and then blocked with a blocking buffer (e.g., 1% w/v milk in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Sample Incubation: Diluted serum or plasma samples from treated subjects are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to the wells and incubated for 1 hour at room temperature. This secondary antibody will bind to any captured anti-PEG antibodies.
-
Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added, which will be converted by the enzyme on the secondary antibody to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.
Tier 2: Confirmatory Assay
Samples that screen positive are then subjected to a confirmatory assay to ensure the specificity of the antibody binding to the PEG moiety. This is often a competition assay where the binding of the antibody to the coated PEG is inhibited by pre-incubation of the sample with an excess of free PEG or the PEGylated drug. A significant reduction in the signal confirms the presence of specific anti-PEG antibodies.
Tier 3: Neutralizing Antibody (NAb) Assay
This assay determines if the detected anti-PEG antibodies can neutralize the biological activity of the PEGylated therapeutic.
Protocol: Cell-Based Neutralizing Antibody Assay
-
Cell Culture: A cell line that is responsive to the therapeutic action of the PEGylated drug is cultured.
-
Sample Pre-incubation: Serum samples containing anti-PEG antibodies are pre-incubated with a known concentration of the PEGylated drug.
-
Cell Treatment: The pre-incubated mixture is added to the cultured cells.
-
Incubation: The cells are incubated for a period sufficient to elicit a biological response.
-
Response Measurement: The biological response of the cells is measured (e.g., proliferation, apoptosis, or expression of a specific biomarker). A reduction in the expected therapeutic effect indicates the presence of neutralizing antibodies.
Conclusion
The immunogenicity of PEGylated conjugates is a critical consideration in their development. While PEGylation is a valuable tool for improving drug properties, a thorough understanding and assessment of the potential for an anti-PEG immune response are essential. The choice of PEG size, architecture, and linker chemistry, including the use of reagents like this compound, can all influence the immunogenic profile of the final conjugate. A robust immunogenicity assessment strategy, employing a tiered approach of screening, confirmation, and characterization of anti-PEG antibodies, is crucial to ensure the safety and efficacy of these promising therapeutics. Further research into the specific immunogenic properties of shorter PEG linkers like this compound will be valuable in optimizing the design of next-generation PEGylated drugs.
References
A Comparative Guide to Analytical Techniques for Confirming m-PEG13-acid Conjugation
For researchers, scientists, and drug development professionals, the successful covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical step in enhancing the therapeutic properties of biomolecules.[1][2] This guide provides an objective comparison of key analytical techniques used to confirm the successful conjugation of m-PEG13-acid, a monodisperse PEG linker with a molecular weight of 632.74 Da.[3][4] We will explore the principles, advantages, and limitations of each method, supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy.
Overview of Analytical Techniques
A multi-faceted analytical approach is often required for the unambiguous confirmation and characterization of PEGylated products.[5] The primary methods—Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—each provide unique and complementary information regarding the success and efficiency of the conjugation reaction.
Comparative Summary of Key Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Definitive mass of the conjugate, degree of PEGylation, confirmation of covalent linkage. | High accuracy and sensitivity, provides absolute molecular weight confirmation. | Can produce complex spectra with heterogeneous samples; requires specialized equipment. |
| HPLC (SEC & RP) | Separation of conjugate from unreacted starting materials, quantification of purity and aggregation. | Robust, reproducible, and serves as both an analytical and preparative tool. | Does not provide absolute molecular weight without a coupled detector (e.g., MALS); SEC separation can be challenging if hydrodynamic volumes are similar. |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of covalent bond formation via chemical shifts, quantification of PEGylation degree. | Non-destructive and provides precise structural elucidation. | Lower sensitivity compared to MS; spectra can be complex and difficult to interpret for large biomolecules. |
| FTIR Spectroscopy | Qualitative confirmation of PEG presence through characteristic bond vibrations. | Fast, simple, and requires minimal sample preparation. | Provides limited structural information; not quantitative and susceptible to overlapping signals. |
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming conjugation as it directly measures the mass increase corresponding to the attached this compound moiety. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are the most common MS techniques used for this purpose.
Experimental Protocol: MALDI-TOF MS
-
Matrix Preparation : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) by dissolving 15.8 mg in 1 mL of ethanol using an ultrasonic bath.
-
Cationizing Agent : Prepare a sodium trifluoroacetate (NaTFA) solution by dissolving 5.9 mg in 1 mL of ethanol.
-
Sample Preparation : Dilute the conjugation reaction mixture and control samples (unconjugated molecule, this compound) to approximately 2 mg/mL in water.
-
Spotting : Mix the matrix, cationizing agent, and sample in a 5:1:1 (v/v/v) ratio. Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry completely.
-
Analysis : Acquire the mass spectrum in positive ion mode. The peak spacing of 44 Da corresponding to the PEG monomer unit can confirm sample purity.
Data Interpretation
A successful conjugation will result in a new peak in the mass spectrum with a mass equal to the starting molecule plus multiples of 632.74 Da (the molecular weight of this compound). The presence of multiple peaks indicates different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
Logical Workflow for MS Analysis
Caption: Workflow for confirming conjugation using Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the reaction mixture by separating the PEGylated conjugate from the unreacted molecule and excess PEG reagent. Size-Exclusion (SEC) and Reversed-Phase (RP) are the two most relevant modes.
A. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, the conjugate will elute earlier than the unconjugated starting material.
Experimental Protocol: SEC-HPLC
-
Column : Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm, or similar.
-
Mobile Phase : 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate : 0.8 mL/min.
-
Temperature : 25°C.
-
Detection : UV absorbance at 280 nm (for proteins) and/or 220 nm (for peptides).
-
Sample Preparation : Filter the reaction mixture (0.22 µm) and inject 10-20 µL.
B. Reversed-Phase Chromatography (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. PEGylation generally increases the hydrophilicity of a molecule, leading to an earlier elution time on an RP column compared to the more hydrophobic unconjugated molecule.
Experimental Protocol: RP-HPLC
-
Column : Jupiter C18, 300Å, 4.6 x 150 mm, 5 µm, or similar.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile (ACN).
-
Gradient : 20% to 65% B over 25 minutes.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 45°C.
-
Detection : UV absorbance at 220 nm.
Quantitative Data from a Hypothetical SEC Analysis
| Peak | Retention Time (min) | Assignment | Relative Area (%) |
| 1 | 8.5 | Aggregate | 2.1 |
| 2 | 10.2 | Mono-PEGylated Product | 85.4 |
| 3 | 11.5 | Unconjugated Protein | 12.5 |
This table demonstrates how SEC can be used to quantify the reaction efficiency and product purity.
Decision Logic for Choosing an HPLC Method
Caption: Decision tree for selecting the appropriate HPLC method.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural data. The success of conjugation can be confirmed by observing the characteristic, sharp signal of the PEG backbone's repeating ethylene glycol units (−O−CH₂−CH₂−) at approximately 3.6 ppm. This method can also be used to determine the degree of PEGylation by comparing the integral of the PEG signal to a well-resolved signal from the parent molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation : Lyophilize 5-10 mg of the purified conjugate to remove water.
-
Dissolution : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.
-
Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Processing : Process the spectrum with appropriate phasing and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
Analysis : Integrate the characteristic PEG peak around 3.6 ppm and compare it to a known, isolated proton signal from the unconjugated molecule to quantify the degree of substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, qualitative technique that confirms the presence of PEG in the conjugate. It works by detecting the vibrations of chemical bonds. The PEG backbone has a very strong and characteristic C-O-C (ether) stretching band that appears around 1100 cm⁻¹.
Experimental Protocol: FTIR
-
Sample Preparation : Ensure the sample is dry (lyophilized).
-
Analysis : Place a small amount of the dried sample onto the crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.
-
Acquisition : Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Interpretation : Compare the spectrum of the conjugate to that of the starting material. The appearance of a strong, sharp peak around 1100 cm⁻¹ in the conjugate's spectrum, which is absent in the starting material's spectrum, confirms the presence of the PEG chain.
References
Safety Operating Guide
Navigating the Disposal of m-PEG13-acid: A Comprehensive Guide for Laboratory Professionals
Key Safety and Handling Precautions
Although some safety data sheets for similar PEG compounds indicate they are not classified as hazardous substances, it is prudent to handle all laboratory chemicals with a high degree of caution.[1] When working with m-PEG13-acid, appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) Recommendations |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
General hygiene practices, such as washing hands thoroughly after handling and refraining from eating, drinking, or smoking in the laboratory, are also crucial.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves treating it as special chemical waste. This ensures compliance with local, national, and regional regulations and minimizes environmental impact.
Step 1: Containment and Collection
-
For Unused Product: Keep the this compound in its original, tightly sealed container.
-
For Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill. Once absorbed, carefully collect the material and place it into a designated and compatible chemical waste container.
Step 2: Labeling and Storage
Properly label the chemical waste container with "Hazardous Waste" and the full chemical name: "this compound". Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
Step 3: Professional Disposal
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After thorough cleaning, the container can often be disposed of as regular laboratory glass or plastic waste, with the label defaced.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Important Environmental Considerations
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Preventing the release of such chemicals into the sanitary sewer system or the environment is a critical aspect of responsible laboratory practice. While some aqueous, non-hazardous buffer solutions may be suitable for sink disposal, this is not the recommended pathway for PEG derivatives used in research.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guidance for Handling m-PEG13-acid
For researchers, scientists, and professionals in drug development, the safe handling of specialized reagents like m-PEG13-acid is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal guidelines to ensure laboratory safety and procedural integrity.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1239588-11-4[1]
-
Molecular Formula: C28H56O15[1]
-
Molecular Weight: 632.74 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn, fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Not generally required | To be used if aerosols are generated or if working in a poorly ventilated area. Engineering controls like fume hoods are the preferred method of exposure control. |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use of a chemical fume hood is recommended, especially when handling the substance in powder form or when reactions may produce vapors or aerosols.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents readily accessible in the work area.
-
Weighing and Transfer: this compound can be a colorless oil or a white solid. Handle with care to avoid generating dust if in solid form. Use a spatula or other appropriate tool for transfer.
-
Dissolving: this compound is soluble in DCM, THF, DMF, and DMSO. When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Reaction: The terminal carboxylic acid of this compound can be reacted with primary amine groups using activators like EDC or DCC to form a stable amide bond. These reactions should be carried out under controlled conditions.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Reagent: Collect in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered chemical waste and disposed of in a designated solid waste container.
-
Solutions: Aqueous solutions containing this compound may need to be neutralized before disposal. The pH should be adjusted to a neutral range (typically 6-8) before being collected in a designated aqueous waste container. Do not flush chemical waste down the sewer. Highly reactive substances must be deactivated prior to disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
